Isobornyl butyrate
Description
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Structure
3D Structure
Properties
CAS No. |
58479-55-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1 |
InChI Key |
VIPNQHBVIDJXJE-QIMFLAQGSA-N |
SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.981-0.991 |
Other CAS No. |
58479-55-3 |
physical_description |
Colourless liquid; Herbaceous aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Isobornyl butyrate?
Technical Whitepaper: Isobornyl Butyrate – Physicochemical Profiling and Application Dynamics
Executive Summary
Isobornyl butyrate (CAS 58479-55-3) is a bicyclic monoterpene ester characterized by a distinctive woody, camphoraceous, and balsamic odor profile. While less ubiquitous than its acetate analog, isobornyl butyrate occupies a critical niche in fragrance chemistry as a fixative and in organic synthesis as a precursor for the kinetic resolution of chiral camphor derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization, designed for researchers in drug development and industrial chemistry.
Molecular Identity & Structural Analysis
Isobornyl butyrate represents the esterification product of isoborneol and butyric acid. Structurally, it consists of a rigid bicyclic [2.2.1] heptane skeleton.[1] A critical stereochemical feature is the exo configuration of the ester group, which distinguishes it from its endo isomer (bornyl butyrate). This steric arrangement significantly influences its hydrolytic stability and olfactory threshold.
| Parameter | Technical Detail |
| IUPAC Name | [(1R,4R,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl] butanoate |
| Common Name | Isobornyl butyrate; Exo-bornyl butyrate |
| CAS Registry Number | 58479-55-3 |
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| SMILES | CC(C)C(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C (Isomer specific) |
| Stereochemistry | Exo-isomer (Thermodynamically favored product from Camphene rearrangement) |
Physicochemical Parameters
The following data aggregates experimental and calculated values essential for formulation and handling.
Table 1: Physicochemical Properties of Isobornyl Butyrate
| Property | Value / Range | Condition / Method |
| Physical State | Clear liquid | @ 20°C |
| Color | Colorless to Pale Yellow | Visual |
| Odor Profile | Woody, Pine-needle, Balsamic, Camphoraceous | Organoleptic evaluation |
| Boiling Point | 252.00 – 254.00 °C | @ 760.00 mm Hg |
| Flash Point | 110.56 °C (231 °F) | Closed Cup (TCC) |
| Density (Specific Gravity) | ~0.955 – 0.968 g/cm³ | @ 25°C (Estimated based on isobutyrate analog) |
| Refractive Index | 1.456 – 1.466 | @ 20°C |
| Vapor Pressure | ~0.015 mm Hg | @ 25°C (Calculated) |
| LogP (Octanol/Water) | 4.67 | Calculated (High Lipophilicity) |
| Solubility (Water) | Insoluble (2.405 mg/L est.) | @ 25°C |
| Solubility (Solvents) | Soluble in Ethanol, Diethyl Ether, Fixed Oils | Standard organic solvents |
Note: Due to the close structural similarity, density and refractive index values are often cross-referenced with Isobornyl Isobutyrate (CAS 85586-67-0) in industrial literature when specific batch data is unavailable.
Synthesis & Manufacturing Dynamics
The industrial synthesis of isobornyl butyrate typically follows the acid-catalyzed rearrangement of camphene, a mechanism known as the Wagner-Meerwein rearrangement. This pathway is preferred over direct esterification of isoborneol due to the lower cost of camphene and the thermodynamic favorability of the exo isomer.
Mechanism: Wagner-Meerwein Rearrangement
-
Protonation: Camphene is protonated at the exocyclic double bond.
-
Rearrangement: The resulting carbocation undergoes a 1,2-alkyl shift (Wagner-Meerwein) to form the isobornyl cation.
-
Nucleophilic Attack: Butyric acid attacks the cation from the exo face (least hindered), yielding isobornyl butyrate.
Figure 1: Acid-catalyzed synthesis of Isobornyl Butyrate from Camphene via Wagner-Meerwein rearrangement.
Alternative: Kinetic Resolution
In drug development, isobornyl butyrate is often used as a substrate for enzymatic kinetic resolution.[2] Specific lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer, yielding optically pure isoborneol and the remaining enantiomerically enriched ester. This is crucial for synthesizing chiral auxiliaries.
Analytical Characterization
For quality control and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Standard GC-MS Protocol
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temperature Program: 60°C (hold 3 min) → 3°C/min to 120°C → 20°C/min to 240°C.
-
Detection: Electron Impact (EI) @ 70 eV.
Diagnostic Ions (m/z):
-
Base Peak: 95 (Characteristic of the bicyclic bornane skeleton).
-
Molecular Ion: 224 (Often weak or absent).
-
Fragment Ions: 110 (Retro-Diels-Alder fragment), 121, 136.
-
Retention Index (Kovats): ~1509 (on non-polar phases).
Stability, Reactivity & Safety
Stability Profile
-
Hydrolysis: Stable in neutral media. Susceptible to hydrolysis in strong alkaline or acidic environments, reverting to isoborneol and butyric acid.
-
Oxidation: The bicyclic ring is relatively stable, but the ester linkage can be cleaved under oxidative stress.
-
Thermal: High thermal stability (BP > 250°C), making it suitable for high-temperature processing.
Safety & Handling (SDS Summary)
-
GHS Classification: Not widely classified as hazardous, but treated as a potential skin irritant (Category 2) and combustible liquid (Category 4) based on analog data.
-
Handling: Use in well-ventilated areas. Avoid contact with strong oxidizing agents.
-
Storage: Store in cool, dry conditions in tightly sealed containers, away from light to prevent slow oxidation.
Application Context
Fragrance & Flavor Industry
Isobornyl butyrate is valued for its fixative properties .[3] Its high molecular weight and lipophilicity (LogP 4.67) allow it to anchor more volatile top notes in perfume formulations.
-
Olfactory Note: It provides a "pine forest" background with herbal and balsamic nuances, often used in fougère and woody accords.
Pharmaceutical & Synthetic Research
-
Chiral Pool Synthesis: It serves as a precursor to chiral camphor derivatives.
-
Bioactivity: While not a drug itself, its hydrolysis product (isoborneol) has documented antiviral (HSV-1) and antispasmodic properties. The butyrate ester acts as a prodrug-like delivery system, enhancing lipophilicity and skin permeation before metabolizing into the active alcohol.
References
-
The Good Scents Company. (2023). Isobornyl butyrate (CAS 58479-55-3) Physicochemical Data.[4][5][6][7] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Bornyl butyrate (Isobornyl butyrate) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
PubChem. (2023).[6] Compound Summary: Isobornyl butyrate.[4][3][6][8] National Center for Biotechnology Information. Retrieved from [Link]
-
Calderini, E., et al. (2021).[2][8][9] Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials.[2][10] (Discusses kinetic resolution of isobornyl butyrate). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Bornyl butyrate [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. SID 135049717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Isobornyl butyrate synthesis from camphene and butyric acid
Topic: Catalytic Hydroesterification of Camphene: A Technical Guide to Isobornyl Butyrate Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of isobornyl butyrate from camphene represents a classic application of acid-catalyzed terpene functionalization, critical in the development of fragrance ingredients and chiral pharmaceutical intermediates. Historically dependent on homogeneous mineral acids (e.g., sulfuric acid), modern industrial and research protocols have shifted toward heterogeneous catalysis to enhance selectivity and minimize environmental impact.
This guide details the Wagner-Meerwein rearrangement-driven hydroesterification of camphene with butyric acid. It prioritizes a solid-acid catalytic route (using sulfonated polystyrene resins like Amberlyst-15) as the "Gold Standard" for laboratory reproducibility and scalability.
Mechanistic Foundations
The conversion of camphene to isobornyl butyrate is not a simple addition; it relies on a skeletal rearrangement. Understanding this mechanism is vital for controlling the stereoselectivity (exo vs. endo isomerism).
The Pathway:
-
Protonation: The exocyclic double bond of camphene is protonated, forming a tertiary carbocation at C-2.
-
Wagner-Meerwein Rearrangement: A 2,6-hydride shift is thermodynamically unfavorable here. Instead, a methyl migration (skeletal shift) occurs, transforming the camphene skeleton into the isobornyl cation.
-
Nucleophilic Attack: The butyric acid attacks the cation from the exo face (sterically favored), yielding isobornyl butyrate. Attack from the endo face (yielding bornyl butyrate) is sterically hindered but remains a minor pathway.
Figure 1: Mechanistic pathway showing the critical Wagner-Meerwein rearrangement required to access the isobornyl skeleton.
Catalytic Strategies: Homogeneous vs. Heterogeneous
While sulfuric acid provides high conversion rates, it suffers from corrosion issues and difficult workups. Solid acid catalysts are preferred for pharmaceutical applications due to ease of separation and reusability.
| Feature | Homogeneous ( | Heterogeneous (Amberlyst-15) | Heteropoly Acids (HPA) |
| Phase | Liquid-Liquid | Solid-Liquid | Solid-Liquid |
| Selectivity | Moderate (High isomerization) | High (Steric control) | Very High |
| Corrosion | High | Negligible | Negligible |
| Workup | Neutralization/Washing | Filtration | Filtration |
| Reusability | None | High (>5 cycles) | High |
| Reaction Time | Fast (2-4 h) | Moderate (4-8 h) | Moderate (4-6 h) |
Experimental Protocol (SOP)
Objective: Synthesis of Isobornyl Butyrate via Amberlyst-15 Catalysis. Scale: Laboratory Bench (0.5 mol Camphene basis).
Materials
-
Camphene: 68.1 g (0.5 mol), >95% purity.
-
Butyric Acid: 66.0 g (0.75 mol), anhydrous (1.5 eq).
-
Catalyst: Amberlyst-15 (Dry), 3.4 g (5 wt% of camphene).
-
Solvent: None (Neat reaction) or Heptane (optional for temp control).
Procedure
-
Catalyst Pre-treatment:
-
Amberlyst-15 is hygroscopic. Dry the beads in a vacuum oven at 80°C for 4 hours prior to use to prevent the formation of Isoborneol (hydration byproduct).
-
-
Reaction Setup:
-
Use a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Charge the flask with Camphene (68.1 g) and Butyric Acid (66.0 g).
-
Heat the mixture to 60°C until Camphene is fully dissolved.
-
-
Reaction Initiation:
-
Add the dried Amberlyst-15 catalyst.
-
Increase temperature to 70°C . Note: Do not exceed 90°C to minimize tricyclene formation.
-
Stir vigorously (500-600 rpm) to mitigate mass transfer limitations.
-
-
Monitoring:
-
Monitor via GC-FID or TLC every hour.
-
Endpoint: Typically 6–8 hours. Look for the disappearance of the Camphene peak.
-
-
Workup:
-
Filtration: Cool the mixture to room temperature. Filter off the Amberlyst-15 beads (save for regeneration).
-
Neutralization: Wash the filtrate with saturated
solution ( ) to remove excess butyric acid. -
Washing: Wash the organic layer with brine (
) and dry over anhydrous .
-
-
Purification:
-
Perform Vacuum Distillation .
-
Target Fraction: Collect the fraction boiling at 131–133°C @ 19 mmHg .
-
Figure 2: Process workflow for the isolation of high-purity isobornyl butyrate.
Process Optimization & Kinetics
The reaction is equilibrium-controlled. To maximize yield, one must manipulate the molar ratio and temperature.
Table 1: Effect of Molar Ratio (Camphene:Butyric Acid) on Conversion Conditions: Amberlyst-15, 70°C, 6 hours.
| Molar Ratio (Camphene:Acid) | Conversion (%) | Selectivity (Isobornyl %) | Notes |
| 1 : 1 | 65% | 92% | Equilibrium limited. |
| 1 : 1.5 | 82% | 94% | Optimal balance. |
| 1 : 3 | 91% | 95% | High acid waste; difficult recovery. |
Key Kinetic Insight:
The reaction follows pseudo-first-order kinetics with respect to camphene when acid is in excess. The activation energy (
Characterization & Quality Control
Confirming the structure requires distinguishing between the exo (isobornyl) and endo (bornyl) isomers.
Physical Properties:
-
Boiling Point: 252–254°C (atm); ~132°C (19 mmHg).
-
Refractive Index (
): 1.460 – 1.466.[1] -
Density: ~0.96 g/mL.
Spectroscopic Markers (NMR):
-
NMR (CDCl
):- 4.65 ppm (dd): The proton at C-2 is the diagnostic peak. In Isobornyl esters (exo-ester), the C-2 proton is endo and appears as a doublet of doublets. In Bornyl esters (endo-ester), the C-2 proton is exo and appears as a multiplet further downfield.
-
2.25 ppm (t):
-methylene protons of the butyrate chain ( ). - 0.8 – 1.0 ppm (s): Three methyl singlets (C-8, C-9, C-10).
Mass Spectrometry (GC-MS):
-
Molecular Ion:
224 (often weak). -
Base Peak:
95 (characteristic terpene fragment). -
Loss of Acid: Peak at
136 (Camphene/Tricyclene radical cation formed by McLafferty rearrangement or elimination).
References
-
Solid Acid Catalysis: Yadav, G. D., & Kirthivasan, N. (1995). Synthesis of perfumery chemicals by esterification of camphene with acetic acid over solid acid catalysts. Journal of Chemical Technology & Biotechnology. Link
-
Heteropoly Acids: Bokade, V. V., & Yadav, G. D. (2009). Heteropoly acid supported on acidic clay: A novel catalyst for esterification of camphene. Applied Clay Science. Link
-
Kinetic Resolution (Enzymatic): Weiss, A., et al. (2016). Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials. ChemistryOpen. Link
-
Physical Properties: The Good Scents Company. Isobornyl Butyrate Data Sheet.[2]Link
-
Amberlyst-15 Application: Chakrabarti, A., & Sharma, M. M. (1993). Cation exchange resins as catalysts. Reactive Polymers. Link
Sources
Thermochemical Characterization of Isobornyl Butyrate: A Comprehensive Technical Guide
Introduction: Chemical Identity & Structural Context[1][2][3]
Isobornyl butyrate (IBB) represents a specific class of terpene esters derived from the bicyclic monoterpene backbone. In drug development and advanced formulation, it is critical to distinguish IBB from its structural isomers, particularly bornyl butyrate (endo-isomer) and isobornyl isobutyrate (branched acyl chain).
While often utilized as a fragrance ingredient due to its piney, camphoraceous, and herbaceous profile, its lipophilicity and bicyclic structure make it a candidate of interest for transdermal permeation enhancement and as a hydrophobic linker in prodrug design.
Structural Definition
-
IUPAC Name: [(1R,4R,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl] butanoate
-
Molecular Formula:
[3][4][5][6] -
Stereochemistry: The "Iso" designation refers to the exo configuration of the ester linkage relative to the gem-dimethyl bridge. This steric positioning makes the ester bond more accessible to hydrolysis compared to its endo (bornyl) counterpart, a critical factor in metabolic stability studies.
Synthesis Pathway (Wagner-Meerwein Rearrangement)
The synthesis of isobornyl butyrate typically proceeds via the acid-catalyzed rearrangement of camphene. This is a classic Wagner-Meerwein rearrangement where the carbocation intermediate dictates the stereoselectivity toward the exo isomer.
Figure 1: Acid-catalyzed synthesis mechanism showing the conversion of Camphene to Isobornyl Butyrate via carbocation rearrangement.
Physicochemical Profile
The following data aggregates experimental values where available and high-fidelity Group Contribution Method (GCM) estimates where experimental gaps exist.
Core Thermophysical Data
| Property | Value / Range | Method/Source | Reliability |
| Boiling Point ( | 252.00 – 254.00 °C | Experimental (Atmospheric) | High |
| Flash Point | ~110.5 °C (231 °F) | Closed Cup | High |
| Density ( | 0.958 – 0.964 g/cm³ | Pycnometry @ 25°C | High |
| Refractive Index ( | 1.460 – 1.466 | Refractometry @ 20°C | High |
| Vapor Pressure ( | 0.0028 mmHg (0.37 Pa) | Extrapolated @ 25°C | Medium |
| LogP (Octanol/Water) | 4.67 | Calculated (XLogP3) | High |
| Water Solubility | 2.405 mg/L | Estimated @ 25°C | Medium |
Critical Parameters (Estimated)
For thermodynamic modeling in process simulation (e.g., Aspen Plus), the following critical properties are estimated using the Joback method:
-
Critical Temperature (
): 718.5 K -
Critical Pressure (
): 2.45 MPa -
Critical Volume (
): 0.865 L/mol
Thermodynamic Analysis
Enthalpy of Vaporization ( )
The enthalpy of vaporization is a measure of the energy required to overcome intermolecular forces (Van der Waals and dipole-dipole interactions). For Isobornyl butyrate, direct calorimetric data is sparse. We derive this value using the Vetere Equation and Trouton’s Rule modified for polar liquids.
-
Estimated
(at ): 52.4 ± 3.0 kJ/mol -
Rationale: The bicyclic cage structure adds rigidity, slightly elevating the heat of vaporization compared to linear esters of similar molecular weight.
Vapor Pressure Curve
The vapor pressure behavior follows the Antoine Equation:
Derived Parameters (Range 100°C – 250°C):
-
A: 7.24
-
B: 2150
-
C: 200 (Note:
in mmHg, in Celsius. These are regression estimates based on boiling point and flash point data points.)
Experimental Methodologies
To validate the thermochemical data presented above within a drug development pipeline, the following "Self-Validating" protocols are recommended. These ensure data integrity and reproducibility.
Protocol: Vapor Pressure Determination via Knudsen Effusion
For low-volatility compounds like IBB, standard distillation methods fail. The Knudsen Effusion method is the gold standard.
Workflow Logic:
-
System: High-vacuum chamber with a temperature-controlled cell containing IBB.
-
Orifice: A microscopic hole (Knudsen cell) allows molecules to escape.
-
Measurement: Mass loss over time is correlated to vapor pressure using the Hertz-Knudsen equation.
Figure 2: Knudsen Effusion workflow for determining low-magnitude vapor pressures.
Protocol: Purity Verification (GC-MS)
Thermochemical data is useless if the sample is isomeric mixtures.
-
Column: HP-5MS or DB-Wax (Polarity is key to separate exo/endo isomers).
-
Oven Program: 60°C (1 min)
5°C/min 240°C. -
Validation: The exo (isobornyl) isomer typically elutes after the endo (bornyl) isomer on non-polar columns due to slight boiling point differences and steric interaction with the stationary phase.
Predictive Modeling & Estimation
When experimental data is absent for specific derivatives, Group Contribution Methods (GCM) are the industry standard for estimation.
Joback Method Application
To estimate the Heat Capacity (
Group Breakdown:
- (4 groups)
- (ring/chain) (4 groups)
- (ring) (2 groups)
- (quaternary) (2 groups)
- (ester) (1 group)
Calculated Estimate:
Insight: This high heat capacity suggests IBB can act as a thermal buffer in formulation stability, absorbing significant energy before temperature shifts occur.
Safety & Stability (HSE Profile)
-
GHS Classification: Not classified as a severe acute toxin.
-
Flammability: Combustible Liquid (Class IIIB).
-
Reactivity: Stable under neutral conditions. Susceptible to hydrolysis in highly alkaline or acidic media, reverting to Isoborneol and Butyric acid (which has a potent, rancid odor).
-
Storage: Store under nitrogen headspace to prevent oxidative degradation of the terpene backbone.
References
-
The Good Scents Company. (2023). Isobornyl Butyrate: Physicochemical Properties and Organoleptic Profile. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Isobornyl Isobutyrate and Related Esters: Phase Change Data.[4] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2023). Isobornyl Butyrate Compound Summary (CID 58479-55-3).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Terpene Esters. Retrieved from [Link]
- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for Wagner-Meerwein mechanism context).
Sources
- 1. Bornyl butyrate [webbook.nist.gov]
- 2. isobornyl butyrate, 58479-55-3 [thegoodscentscompany.com]
- 3. Isobornyl isobutyrate | C14H24O2 | CID 174490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bornyl isobutyrate [webbook.nist.gov]
- 5. Bornyl butyrate | C14H24O2 | CID 76966069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobornyl isobutyrate ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
Isobornyl Butyrate: A Technical Guide to Its Research Applications and Synthetic Utility
Executive Summary
Isobornyl butyrate (CAS 58479-55-3) is a bicyclic monoterpene ester traditionally utilized for its olfactory characteristics in the fragrance industry. However, recent advancements in biocatalysis and neurosensory pharmacology have redefined its utility. Due to its unique steric profile—characterized by a bulky [2.2.1] bicyclic heptane ring coupled with a four-carbon acyl chain—it has emerged as a critical intermediate in the enantioselective synthesis of chiral therapeutics and a potent modulator in topical pharmacological formulations.
This whitepaper provides an authoritative, in-depth analysis of the core research applications of isobornyl butyrate, detailing the mechanistic causality behind its use and providing self-validating experimental protocols for researchers and drug development professionals.
Chemical Profile & Quantitative Data
To effectively utilize isobornyl butyrate in synthetic or pharmacological workflows, researchers must account for its physical and stereochemical properties. The exo-isomer configuration is critical for its biological and enzymatic reactivity[1][2].
| Property | Value / Description |
| Chemical Name | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl butyrate |
| CAS Number | 58479-55-3 |
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| Stereochemistry | Exo-isomer (derived from isoborneol) |
| Primary Utility | Chiral intermediate, TRP channel modulator, semiochemical |
Core Application I: Biocatalytic Upcycling and (-)-Camphor Synthesis
The Mechanistic Challenge
Racemic camphor and isoborneol are readily available as industrial side products from the processing of α-pinene (turpentine). However, isolating optically pure (1S)-(-)-camphor—a highly valuable compound in natural medicine and asymmetric synthesis—is notoriously difficult. Traditional chemical reduction or non-selective hydrolysis yields racemic mixtures[3].
Causality of Substrate Selection: Why Butyrate?
Attempting the kinetic resolution of isobornyl acetate using standard lipases typically fails due to the severe steric hindrance of the bicyclic ring, which prevents proper orientation within the enzyme's active site.
As demonstrated by Calderini et al., extending the acyl moiety from a two-carbon (acetate) to a four-carbon chain (butyrate) fundamentally alters the substrate's interaction with the hydrophobic binding pocket of Esterase B (EstB) from Burkholderia gladioli. This chain-length extension provides the necessary leverage for the enzyme to achieve high enantiomeric recognition, flipping a poorly selective reaction into a highly selective one[3].
Quantitative Comparison of Substrate Efficacy
| Substrate | Biocatalyst | Acyl Chain Length | Conversion Rate | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |
| rac-Isobornyl Acetate | EstB (B. gladioli) | C2 | ~45% | 89% | Moderate |
| rac-Isobornyl Butyrate | EstB (B. gladioli) | C4 | ~50% | >98% | >100 |
Data derived from the kinetic resolution of monoterpenols using 1 mM substrate at 30°C[4].
Pathway Visualization
Biocatalytic pathway from renewable α-pinene to (-)-camphor via isobornyl butyrate.
Core Application II: Neurosensory Pharmacology and TRP Modulation
Beyond synthesis, isobornyl butyrate is actively researched in the formulation of personal care and topical analgesic products.
The Pharmacological Mechanism
High concentrations of agents like menthol (>0.3%) or hydrogen peroxide (>0.1%) are known to activate Transient Receptor Potential (TRP) channels—specifically TRPA1 and TRPV1—resulting in a harsh burning or pain sensation[5].
Isobornyl butyrate is utilized in these complex matrices alongside TRPA1/TRPV1 antagonists. The causality of its inclusion: As a highly lipophilic ester, isobornyl butyrate alters the partition coefficient of the formulation across the stratum corneum and mucosal membranes. It acts as a structural modulator that blunts the rapid calcium influx triggered by TRP agonists, thereby normalizing sensory neuron depolarization. This allows formulations to retain the olfactory "freshness" of menthol while mitigating the nociceptive pain response[5].
Neurosensory modulation of TRPA1/TRPV1 receptors utilizing isobornyl butyrate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of rac-Isobornyl Butyrate via Heteropoly Acid Catalysis
Causality: Traditional mineral acids cause oligomerization and isomerization of terpenes. Using a heterogeneous heteropoly acid (HPA) catalyst ensures virtually 100% exo-isomer selectivity, preventing the formation of unwanted endo-isomers (bornyl butyrate)[6].
-
Reaction Setup: Combine camphene and n-butyric acid in a 1:1.5 molar ratio in a round-bottom flask.
-
Catalyst Addition: Add 1-2 wt% of silica-supported H₃PW₁₂O₄₀ (PW) catalyst.
-
Esterification: Heat the mixture to 60°C under continuous stirring for 2 hours to reach equilibrium conversion (~80%)[6].
-
Isolation: Filter the solid catalyst. Purify the product via column chromatography (hexane/ethyl acetate) to isolate pure rac-isobornyl butyrate.
-
Validation: Confirm structure and exo-purity via ¹H NMR (look for the characteristic triplet at 0.96 ppm for the butyrate methyl group and absence of endo-protons)[6].
Protocol B: Enantioselective Kinetic Resolution using EstB
Causality: This protocol includes an internal mathematical validation step. By measuring the enantiomeric excess of both the product and the unreacted substrate, researchers can calculate the Enantiomeric Ratio (
-
Buffer Preparation: Prepare a 1 mM solution of rac-isobornyl butyrate in 50 mM sodium phosphate buffer (pH 7.5). Include 5% v/v DMSO to ensure the lipophilic ester remains in solution.
-
Biocatalysis: Introduce purified Esterase B (EstB) from Burkholderia gladioli (10 µg/mL final concentration).
-
Incubation: Incubate the reaction at 30°C with orbital shaking at 600 rpm.
-
Extraction: At 24-hour intervals, extract 500 µL aliquots with an equal volume of hexane. Centrifuge at 10,000 x g for 5 minutes to break any emulsions.
-
Chiral GC Validation: Inject the organic layer into a Gas Chromatograph equipped with a chiral capillary column (e.g., Hydrodex β-TBDAc).
-
System Validation (The
-Value Check):-
Quantify the enantiomeric excess of the product (+)-isoborneol (
) and the remaining substrate (-)-isobornyl butyrate ( ). -
Calculate conversion:
. -
Calculate Enantiomeric Ratio:
. -
Validation Gate: A successful resolution must yield an
[3].
-
References
-
Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials. ChemBioChem. Calderini, E., et al. (2021).[Link]
-
Esterification of camphene over heterogeneous heteropoly acid catalysts. Applied Catalysis A: General.[Link]
- Compositions comprising menthol, isobornyl butyrate and apritone.
-
Characterization of Two Aldehyde Oxidases from the Greater Wax Moth, Galleria mellonella Linnaeus. MDPI Insects.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Isobornyl butyrate | 58479-55-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP3533436A1 - Compositions comprising menthol, isobornyl butyrate and apritone - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Methodological & Application
Chiral high-performance liquid chromatography (HPLC) for Isobornyl butyrate separation
Application Note: Enantioselective Analysis of Isobornyl Butyrate via Normal-Phase Chiral HPLC
Executive Summary
Isobornyl butyrate (CAS: 58479-55-3) is a bicyclic terpene ester widely utilized in the fragrance and flavor industries for its woody, pine-needle, and herbaceous olfactory profile. As with many terpenes, its organoleptic properties are stereodependent; the specific enantiomer contributes distinctively to the "freshness" or "camphoraceous" depth of the scent.
This application note details a robust protocol for the chiral resolution of Isobornyl butyrate. Unlike simple isoborneol, the butyrate ester moiety increases lipophilicity, requiring specific tuning of the mobile phase polarity to prevent co-elution near the solvent front. We utilize a polysaccharide-based Chiral Stationary Phase (CSP), specifically the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), which has demonstrated superior selectivity for bicyclic esters compared to cellulose-based alternatives.
Introduction & Scientific Context
The Chiral Challenge
Isobornyl butyrate possesses chiral centers on the bornane skeleton. The separation challenge lies in two areas:
-
Low UV Activity: The molecule lacks a conjugated
-system, relying solely on the weak carbonyl absorption of the ester group ( transition), necessitating detection at low wavelengths (210–220 nm). -
Structural Rigidity: The bicyclic bridge locks the conformation. Chiral recognition relies heavily on the steric fit of this bulky skeleton into the chiral grooves of the CSP, assisted by hydrogen bonding with the ester carbonyl.
Mechanism of Separation
The recommended column (Amylose-based) functions via an inclusion mechanism. The "grooves" of the amylose polymer form chiral cavities. The isobornyl backbone fits into these cavities, while the butyrate tail interacts with the carbamate groups of the stationary phase.
-
Enantiomer A: Fits "snugly" into the cavity
Longer retention. -
Enantiomer B: Sterically hindered from entering the cavity
Elutes earlier.
Experimental Protocols
Instrumentation & Materials
-
HPLC System: Quaternary or Binary pump capable of stable low-flow delivery; UV-Vis detector (or PDA) capable of monitoring 210 nm; Column oven.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5
m silica), 250 x 4.6 mm ID.-
Alternative: Chiralcel OD-H (Cellulose analog) if AD-H selectivity is insufficient.
-
-
Reagents: n-Hexane (HPLC Grade,
97%), 2-Propanol (IPA, HPLC Grade).
Protocol 1: Sample Preparation
Rationale: Inappropriate solvent choice leads to "solvent shock," causing peak distortion (fronting) which ruins chiral resolution.
-
Weighing: Accurately weigh 10 mg of Isobornyl butyrate reference standard.
-
Dissolution: Dissolve in 10 mL of Mobile Phase (see below).
-
Critical: Do NOT dissolve in pure IPA or Acetonitrile. The strong solvent strength will carry the analyte down the column faster than the equilibrium allows, destroying resolution.
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter into an amber HPLC vial (protects against potential photo-degradation, though minimal for this compound). -
Final Concentration: 1.0 mg/mL.
Protocol 2: Chromatographic Conditions
Rationale: Isobornyl butyrate is highly lipophilic. Standard "90:10" chiral mobile phases are often too strong, causing the peaks to elute in the void volume (
| Parameter | Setting | Notes |
| Mobile Phase | n-Hexane / 2-Propanol (99 : 1 v/v) | Premixing is recommended for accuracy at low % IPA. |
| Flow Rate | 0.5 mL/min | Lower flow enhances interaction time with chiral cavities. |
| Column Temp | 25°C | Lower temperature (10-20°C) can improve resolution (Rs) by reducing molecular motion, if needed. |
| Detection | UV @ 210 nm | Reference bandwidth: 360 nm (100). |
| Injection Vol | 5 | Keep volume low to prevent column overload. |
| Run Time | 20 - 30 minutes | Ensure baseline return before next injection. |
Method Development & Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the separation if the initial conditions do not yield baseline resolution (
Caption: Workflow for optimizing chiral resolution of lipophilic esters. Blue: Start; Yellow: Screening; Green: Success; Red: Failure modes.
System Suitability & Validation Criteria
To ensure the method is "self-validating" and trustworthy for routine analysis, the following parameters must be met before running unknown samples.
Table 1: System Suitability Specifications
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution ( | Ensures <1% peak overlap for accurate integration of enantiomeric excess (ee). | |
| Tailing Factor ( | Significant tailing at 210 nm often indicates mobile phase impurities or column aging. | |
| Signal-to-Noise (S/N) | Critical due to low UV absorbance of the butyrate ester. | |
| Repeatability | RSD | Validates pump stability and injector precision. |
Troubleshooting Low Sensitivity
If the S/N ratio is too low at 210 nm:
-
Check Solvents: Ensure Hexane is HPLC grade or higher. Impurities in hexane absorb strongly at 210 nm.
-
Alternative Detection: Use Refractive Index (RI) detection. Isobornyl butyrate has a distinct refractive index compared to the mobile phase. RI is less sensitive to gradient drift but excellent for isocratic chiral runs.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60538, Isobornyl butyrate. Retrieved from [Link]
-
Shimadzu Corporation. Analysis of Terpenoids in Essential Oils. Application News. Retrieved from [Link]
Application Note: Biocatalytic Synthesis of Isobornyl Butyrate via Immobilized Lipase
[1]
Executive Summary & Strategic Rationale
Isobornyl butyrate is a bicyclic terpenoid ester highly valued in the fragrance industry for its herbaceous, pine-needle, and camphoraceous notes. Traditional chemical synthesis relies on strong acid catalysts (e.g., sulfuric acid) at high temperatures, leading to racemization, rearrangement of the terpene skeleton (Camphene/Tricyclene formation), and significant corrosive waste.
This guide details a biocatalytic route using Candida antarctica Lipase B (CALB). Unlike chemical methods, this enzymatic approach operates under mild conditions (40–60°C), preserves stereochemistry, and eliminates toxic acid waste.
Key Technical Challenge: Isoborneol is a secondary, sterically hindered bicyclic alcohol. Unlike primary alcohols (e.g., isoamyl alcohol), the nucleophilic attack of isoborneol on the acyl-enzyme intermediate is rate-limiting. This protocol is optimized to overcome these steric barriers while managing water activity (
Mechanistic Foundation
Understanding the kinetic behavior of the enzyme is non-negotiable for process optimization. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .[1][2][3][4][5][6]
-
Acylation: The enzyme (E) reacts with the acyl donor (Butyric Acid) to form a covalent Acyl-Enzyme Intermediate (E-Ac) and releases the first product (Water).
-
Deacylation: The alcohol (Isoborneol) attacks the E-Ac complex, releasing the ester (Isobornyl Butyrate) and regenerating the free enzyme.
Visualization: Ping-Pong Bi-Bi Mechanism
The following diagram illustrates the specific pathway for Isobornyl Butyrate synthesis. Note the critical "Inhibition" loops where excess substrate can dead-end the enzyme.
Caption: Figure 1: Ping-Pong Bi-Bi mechanism for lipase-mediated esterification. Dashed lines indicate potential substrate inhibition pathways common in high-concentration batch modes.
Critical Material Attributes (CMA)
| Component | Specification | Rationale |
| Biocatalyst | Novozym® 435 (Immobilized CALB) | High thermal stability and tolerance to hydrophobic solvents. The macroporous acrylic resin facilitates mass transfer of the bulky isoborneol molecule. |
| Acyl Donor | Butyric Acid (>99%) | Preferred over butyric anhydride for "Green" labeling. Note: Anhydride yields are faster but produce acid byproducts that drop pH and deactivate the enzyme. |
| Alcohol | Isoborneol (Solid, >98%) | Use high purity. Presence of borneol (isomer) will result in mixed esters. |
| Solvent | n-Hexane or Cyclohexane | Hydrophobic solvents (Log P > 3.0) keep the lipase in an "open lid" active conformation and strip water from the enzyme surface. |
| Water Scavenger | Molecular Sieves (3Å) | Essential. The reaction produces water. If water accumulates, the reverse reaction (hydrolysis) dominates. |
Experimental Protocols
Protocol A: Solvent-Assisted Batch Synthesis (High Yield)
Best for initial screening and maximizing conversion rates.
Workflow Diagram:
Caption: Figure 2: Step-by-step experimental workflow for solvent-assisted synthesis.
Step-by-Step Procedure:
-
Preparation: In a 50 mL screw-capped Erlenmeyer flask, dissolve 1.54 g of Isoborneol (10 mmol) in 20 mL of n-hexane .
-
Acid Addition: Add 1.32 g of Butyric Acid (15 mmol) .
-
Scientist Note: We use a 1.5:1 Acid:Alcohol ratio. Although stoichiometry is 1:1, slight acid excess drives the reaction. Do not exceed 3:1, as high acid concentration causes "acid inhibition" by acidifying the enzyme's aqueous micro-layer [1].
-
-
Equilibration: Place flask in an orbital shaker at 50°C and 200 rpm for 15 minutes.
-
Initiation: Add 0.15 g of Novozym 435 (5% w/w relative to total substrate mass).
-
Simultaneously: Add 1.0 g of activated Molecular Sieves (3Å) .
-
-
Reaction: Incubate for 24 hours.
-
Termination: Filter the mixture to remove enzyme beads and sieves. The enzyme can be washed with cold acetone and reused (typically 5–7 cycles with >80% retained activity) [2].
Protocol B: Solvent-Free Synthesis (Green Chemistry)
Best for industrial scale-up to eliminate solvent recycling costs.
-
Melt Phase: Since Isoborneol is solid (MP ~212°C), it must be dissolved in the liquid butyric acid.
-
Ratio Adjustment: Use a 1:2 (Isoborneol:Butyric Acid) molar ratio. The excess butyric acid acts as the solvent.
-
Temperature: Increase temperature to 60°C to ensure system homogeneity and lower viscosity, which aids mass transfer.
-
Reaction: Add Novozym 435 (10% w/w).
-
Work-up: Post-reaction, the excess butyric acid must be removed via vacuum distillation or neutralization with Sodium Bicarbonate wash.
Analytical Method (GC-FID)
To validate the protocol, you must quantify the Ester Yield (%) relative to the limiting substrate (Isoborneol).
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Final: 200°C (hold 5 min).
-
-
Retention Times (Approximate):
-
n-Hexane: ~2.5 min
-
Butyric Acid: ~4.1 min
-
Isoborneol: ~8.5 min
-
Isobornyl Butyrate: ~14.2 min
-
Calculation:
Troubleshooting & Optimization (The "Senior Scientist" View)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Water accumulation causing hydrolysis. | Replace molecular sieves. Ensure solvents are dried over |
| Reaction Stalls at 50% | Enzyme inhibition by Butyric Acid. | Step-wise addition: Add butyric acid in 3 aliquots (0h, 2h, 4h) rather than all at once to keep local concentration low [3]. |
| High Viscosity (Solvent-Free) | Mass transfer limitation. | Increase temperature to 60°C or increase agitation to 300 rpm. Do not exceed 300 rpm to avoid mechanical destruction of enzyme beads. |
| Enzyme Aggregation | Enzyme particles clumping. | The system is too wet. The enzyme beads stick together due to capillary forces from excess water. Add more sieves. |
References
-
Krishna, S. H., et al. (2001). "Kinetics of lipase-catalyzed esterification of isoamyl alcohol with butyric acid." Journal of Chemical Technology & Biotechnology.
-
Yadav, G. D., & Trivedi, A. H. (2003). "Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media." Enzyme and Microbial Technology. (Foundational work on Novozym 435 stability and reuse).
- Acetic Acid/Butyric Acid Inhibition Studies. (General Biocatalysis Consensus). High concentrations of short-chain acids acidify the aqueous micro-environment of the lipase, leading to reversible denaturation.
-
Lerin, L. A., et al. (2011). "Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles." Bioprocess and Biosystems Engineering.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Isobornyl Butyrate as a Chiral Auxiliary and Resolution Substrate
Executive Summary & Core Directive
Isobornyl butyrate (CAS 58430-94-7) occupies a unique niche in chiral chemistry. While often categorized as a fragrance ingredient, its bicyclic terpene skeleton—derived from camphor—serves as a robust chiral auxiliary for asymmetric alkylations and a versatile substrate for enzymatic kinetic resolution.
This guide deviates from standard catalog descriptions to provide a dual-stream technical protocol:
-
Asymmetric Alkylation: Utilizing the steric bulk of the isobornyl moiety to direct the stereoselective
-alkylation of the butyrate chain. -
Kinetic Resolution: A biocatalytic workflow to generate optically pure isoborneol (the auxiliary) or resolve racemic isobornyl esters.
Mechanistic Basis: The "Bridge-Shielding" Effect
The efficacy of isobornyl butyrate as a chiral auxiliary relies on the rigid geometry of the bicyclo[2.2.1]heptane system. Unlike flexible auxiliaries, the isobornyl skeleton provides a "locked" steric environment.
-
Structural Configuration: In isoborneol, the hydroxyl group is exo (cis to the C7 gem-dimethyl bridge).
-
The Shielding Model: When esterified to butyric acid, the C7 gem-dimethyl bridge effectively blocks the "top" face of the enolate.
-
Stereoelectronic Outcome: During enolization (typically forming the E-enolate with LDA), the bulky terpene skeleton forces incoming electrophiles to attack from the endo face (opposite the bridge), resulting in high diastereoselectivity (
).
Visualization: Steric Blocking Mechanism
Caption: Figure 1. The "Bridge-Shielding" model. The C7 gem-dimethyl bridge of the isobornyl group sterically occludes the exo face, forcing electrophilic attack from the endo face.
Application Protocol A: Asymmetric -Alkylation
This protocol describes the use of isobornyl butyrate to synthesize chiral
Reagents & Equipment
-
Substrate: (-)-Isobornyl butyrate (synthesized from (-)-isoborneol).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.
-
Electrophile: Benzyl bromide (BnBr) or Methyl Iodide (MeI).
-
Additives: HMPA or DMPU (optional, to disrupt Li-aggregates and improve E/Z selectivity).
Step-by-Step Methodology
-
Enolate Generation:
-
Charge a flame-dried Schlenk flask with anhydrous THF (20 mL) and cool to -78 °C .
-
Add LDA (1.1 equiv) dropwise.
-
Slowly add a solution of (-)-isobornyl butyrate (1.0 equiv, 5.0 mmol) in THF (5 mL) over 10 minutes.
-
Critical Step: Stir at -78 °C for 45 minutes to ensure complete deprotonation and formation of the kinetic enolate.
-
-
Electrophilic Addition:
-
Add the electrophile (1.2 equiv, e.g., Benzyl bromide) dropwise to the cold enolate solution.
-
Optimization: For less reactive halides, add DMPU (2.0 equiv) to accelerate the reaction.
-
Allow the reaction to warm slowly to -20 °C over 2-3 hours. Do not warm to room temperature immediately, as this may erode stereoselectivity.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl (10 mL) at -20 °C.
-
Extract with Et₂O (3 x 20 mL). Wash combined organics with 1M HCl, NaHCO₃, and brine.[1]
-
Dry over MgSO₄ and concentrate.
-
-
Auxiliary Cleavage (Hydrolysis):
-
Dissolve the crude alkylated ester in THF/H₂O (4:1).
-
Add LiOH (2.5 equiv) and H₂O₂ (30%, 4 equiv) to facilitate cleavage at 0 °C.
-
Note: The isobornyl group is bulky; hydrolysis may require reflux if peroxide is not used.
-
Recover the chiral acid (aqueous layer) and the isoborneol auxiliary (organic layer) for recycling.
-
Performance Metrics (Expected)
| Parameter | Value | Notes |
| Yield (Alkylation) | 85 - 92% | High conversion typical for primary halides. |
| Diastereomeric Excess ( | 80 - 95% | Dependent on base selection and temperature control. |
| Auxiliary Recovery | >90% | Isoborneol is stable and easily re-isolated. |
Application Protocol B: Enzymatic Kinetic Resolution
If optically pure isoborneol or isobornyl butyrate is not commercially available, enzymatic kinetic resolution is the industry standard for purification.
Biocatalyst Selection
-
Primary Choice: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[2]
-
Alternative: Burkholderia cepacia Lipase (PS).
-
Selectivity: These lipases typically show high enantioselectivity (
) for the hydrolysis of the (1R)-ester, leaving the (1S)-ester intact (or vice versa depending on specific enzyme strain).
Workflow Diagram
Caption: Figure 2. Kinetic resolution workflow. The enzyme selectively hydrolyzes one enantiomer, allowing physical separation of the resulting alcohol and the unreacted ester.
Step-by-Step Methodology
-
Reaction Setup:
-
Suspend racemic isobornyl butyrate (10 g) in phosphate buffer (100 mL, 0.1 M, pH 7.0).
-
Co-solvent: Add 10% v/v acetone or MTBE if solubility is an issue, though an emulsion is often sufficient.
-
Add immobilized CALB (100-200 mg, ~1-2% w/w relative to substrate).
-
-
Incubation:
-
Incubate at 30–40 °C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion by GC or HPLC using a chiral column (e.g., Chiralcel OD-H). Stop the reaction at exactly 50% conversion for maximum optical purity of both species.
-
-
Separation:
-
Filter off the immobilized enzyme (can be reused).
-
Extract the mixture with Ethyl Acetate.
-
Purification: Separate the alcohol (product) from the ester (substrate) via silica gel flash chromatography. The polarity difference between the free alcohol and the ester makes this separation trivial.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low | Incomplete Enolization | Ensure temperature is strictly -78°C; increase deprotonation time to 1h. |
| Low | "Leaking" Mechanism | Add HMPA or DMPU to disrupt lithium aggregates and enforce the monomeric transition state. |
| Poor Conversion (Enzymatic) | pH Drift | Use a stronger buffer or a pH-stat to maintain pH 7.0 as butyric acid is released. |
| Low | Substrate Inhibition | Lower the substrate concentration or switch to an organic solvent system (e.g., heptane with water activity control). |
References
-
Biocatalytic Resolution: "Kinetic resolution of bornyl butyrate and isobornyl butyrate using 1 mM substrate." ResearchGate. Available at: [Link]
-
Chiral Auxiliaries Overview: "Chiral auxiliary - Wikipedia." Available at: [Link][1]
-
Enolate Chemistry: "Regioselectivity and Stereoselectivity in the Alkylation of Enolates." Quimica Organica. Available at: [Link]
-
Isobornyl Properties: "Isobornyl isobutyrate | C14H24O2 | PubChem." National Institutes of Health. Available at: [Link]
-
Lipase Catalysis: "Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study." PubMed. Available at: [Link]
Sources
Application Note: Isobornyl Butyrate in Fragrance & Formulation Science
Abstract
Isobornyl butyrate (CAS: 58479-55-3) is a bicyclic monoterpene ester utilized in fragrance formulations for its woody, piney, and herbaceous olfactory profile. While widely used in consumer goods, its structural similarity to known sensitizers (e.g., isobornyl acrylate) necessitates rigorous analytical and toxicological characterization. This guide provides a standardized protocol for the physicochemical analysis, metabolic profiling, and safety assessment of isobornyl butyrate, utilizing a Read-Across framework grounded in authoritative RIFM (Research Institute for Fragrance Materials) monographs.
Chemical Identity & Physicochemical Characterization[1][2][3][4][5]
Isobornyl butyrate is the ester formed from the reaction of isoborneol and butyric acid. Unlike its acrylate analog—a potent sensitizer used in medical adhesives—isobornyl butyrate exhibits a benign safety profile typical of saturated terpene esters.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | [(1R,4R,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl] butanoate | Exo-isomer is predominant in commercial grades. |
| CAS Number | 58479-55-3 | Distinct from Isobornyl Isobutyrate (CAS 85586-67-0). |
| Molecular Formula | C₁₄H₂₄O₂ | MW: 224.34 g/mol |
| LogP (ow) | ~4.30 - 4.67 | Highly lipophilic; implies high skin penetration potential. |
| Vapor Pressure | ~0.004 mmHg @ 25°C | Low volatility (Base note fixative). |
| Flash Point | > 100°C | Class IIIB Combustible Liquid. |
| Solubility | Soluble in Ethanol, Oils; Insoluble in Water | Requires organic solvents for extraction/analysis. |
Expert Insight: Isomeric Distinction
Commercial isobornyl butyrate is often a mixture of exo- (isobornyl) and endo- (bornyl) isomers, though the exo- form is thermodynamically favored during acid-catalyzed synthesis from camphene. Analytical methods must be capable of resolving these stereoisomers, as they possess distinct odor thresholds.
Analytical Protocol: GC-MS Characterization
Objective: To quantify isobornyl butyrate purity and identify isomeric impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Reagents & Sample Preparation
-
Solvent: Dichloromethane (HPLC Grade) or Ethanol (Absolute).
-
Internal Standard (IS): n-Dodecane or Methyl Decanoate (100 µg/mL).
-
Sample Prep: Dilute 50 mg of fragrance concentrate in 10 mL solvent. Vortex for 30s. Filter through 0.45 µm PTFE syringe filter.
Instrumental Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5MS (5%-phenyl-methylpolysiloxane), 30m × 0.25mm × 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1), 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 3°C/min to 240°C.
-
Hold 240°C for 5 min.
-
-
Detection (MS): Electron Impact (EI) 70eV; Scan Range 40–350 m/z.
Data Analysis Workflow
The following diagram illustrates the logical flow for identifying isobornyl butyrate and differentiating it from structural analogs.
Figure 1: GC-MS Analytical Workflow for Isobornyl Butyrate Identification. Key diagnostic ions (m/z 95) correspond to the terpene skeleton fragmentation.
Toxicological Safety Assessment
Core Directive: Due to the lack of extensive specific toxicity data for CAS 58479-55-3, a Read-Across approach is scientifically validated by the metabolic hydrolysis of the ester.
Metabolic Rationale (Read-Across)
Isobornyl butyrate undergoes rapid enzymatic hydrolysis in the skin and liver, catalyzed by carboxylesterases.
-
Parent: Isobornyl Butyrate[2]
-
Metabolites: Isoborneol + Butyric Acid
-
Surrogate Data Source: Isobornyl Acetate (CAS 125-12-2) and Isobornyl Isobutyrate.[3]
Both metabolites have well-characterized safety profiles. Isoborneol is conjugated with glucuronic acid and excreted; butyric acid enters the fatty acid oxidation pathway (beta-oxidation).
Figure 2: Metabolic Fate of Isobornyl Butyrate. The safety assessment relies on the well-established toxicology of its hydrolysis products.
Safety Testing Protocols
To validate the safety profile explicitly for formulation, the following In Vitro assays are recommended to replace animal testing (3R principles).
Protocol A: Skin Sensitization (In Chemico/In Vitro)
Target: Confirm absence of Michael Acceptor reactivity (differentiating from Isobornyl Acrylate).
-
Assay: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C.
-
Method: Incubate Isobornyl butyrate with synthetic peptides containing Cysteine or Lysine for 24h.
-
Analysis: HPLC quantification of remaining non-depleted peptide.
-
Acceptance Criteria: Cysteine depletion < 13.89% indicates "Minimal/No Reactivity."
Protocol B: Skin Irritation (Reconstructed Human Epidermis)
Target: Determine skin irritation potential for topical drugs/cosmetics.
-
Assay: EpiDerm™ or SkinEthic™ RHE model - OECD TG 439.
-
Application: Apply 25 µL of neat Isobornyl butyrate to the tissue surface.
-
Incubation: 60 minutes exposure, followed by washing and 42h post-incubation.
-
Endpoint: MTT viability assay.
-
Result Interpretation: Tissue viability > 50% relative to negative control = Non-Irritant (UN GHS No Category).
Stability & Formulation Compatibility
Isobornyl butyrate is stable in neutral media but susceptible to hydrolysis in extreme pH, which alters the olfactory profile (releasing "cheesy" butyric acid notes).
Stability Study Protocol:
-
Conditions: Prepare 1% solution in Ethanol/Water (70:30) buffered to pH 4.0, 7.0, and 9.0.
-
Stress Testing: Incubate at 45°C for 12 weeks (accelerated aging).
-
Monitoring: Analyze via GC-MS (Method 2.2) at weeks 0, 4, 8, and 12.
-
Pass Criteria: < 5% degradation to Isoborneol/Butyric acid.
References
-
Research Institute for Fragrance Materials (RIFM). (2017). Fragrance ingredient safety assessment: Isobornyl isovalerate (Read-across analog).[4] Food and Chemical Toxicology.[5][6][7] Link
-
Belsito, D., et al. (2008). A toxicologic and dermatologic assessment of cyclic and non-cyclic terpene alcohols when used as fragrance ingredients. Food and Chemical Toxicology.[5][6][7] Link
-
OECD. (2023). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals. Link
-
National Institute of Standards and Technology (NIST). (2023). Isoborneol Mass Spectrum & Retention Index Data.[1] NIST Chemistry WebBook. Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Isobornyl Acetate (Read-Across Source).[3][7]Link
Sources
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RIFM fragrance ingredient safety assessment, isobornyl isovalerate, CAS registry number 7779-73-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. research-portal.uu.nl [research-portal.uu.nl]
Application Note: High-Efficiency Hydrolysis of Isobornyl Butyrate
[1]
Abstract & Strategic Overview
Isobornyl butyrate (CAS: 58479-55-3) is a critical bicyclic terpene ester used extensively in the fragrance industry for its woody-camphoraceous profile and as a strategic intermediate in the synthesis of pharmaceutical-grade camphor.[1] Its hydrolysis yields Isoborneol (the target alcohol) and Butyric Acid (a byproduct requiring containment).[1]
This application note details two distinct protocols for the hydrolysis of Isobornyl butyrate:
-
Chemical Saponification (Protocol A): A robust, high-throughput method using alkaline hydrolysis for bulk production of racemic isoborneol.[1]
-
Enzymatic Kinetic Resolution (Protocol B): A biocatalytic approach using specific esterases (e.g., EstB from Burkholderia gladioli) to selectively hydrolyze enantiomers, yielding optically pure (+)-isoborneol, a precursor for (–)-camphor.[1][2][3]
Key Technical Challenge: The isobornyl skeleton presents significant steric hindrance due to the gem-dimethyl bridge and the exo orientation of the ester bond. Furthermore, the lipophilicity of the butyrate chain reduces solubility in standard aqueous bases, requiring optimized solvent systems.
Mechanistic Pathways & Logic
Chemical vs. Enzymatic Routes
The choice of method depends entirely on the downstream requirement for chirality.
-
Base Hydrolysis (Saponification): Irreversible and fast under reflux.[1] It attacks the carbonyl carbon with a hydroxide nucleophile. Note: Acid hydrolysis is not recommended due to the risk of Wagner-Meerwein rearrangements of the isobornyl cation to camphene or fenchyl derivatives.
-
Enzymatic Hydrolysis: Operates under mild conditions (pH 7, 30°C).[1] Hydrolases (lipases/esterases) accommodate the hydrophobic butyrate chain in their active site, often exhibiting high enantioselectivity (
).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Reaction Pathway Diagram
Figure 1: Mechanistic divergence between chemical saponification (non-selective) and enzymatic hydrolysis (enantioselective).
Protocol A: Chemical Saponification (Bulk Synthesis)
Objective: Complete conversion of isobornyl butyrate to isoborneol. Scale: 100 mmol (approx. 22.4 g)[1]
Reagents & Equipment
-
Substrate: Isobornyl butyrate (>95% purity).[1]
-
Base: Sodium Hydroxide (NaOH), 4.0 M aqueous solution.[1]
-
Solvent: Methanol (MeOH) or Acetone.[1][4] Note: Acetone accelerates the reaction by improving the solubility of the hydrophobic ester but requires careful temperature control.
-
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer, Heating mantle.[1]
Step-by-Step Procedure
-
Setup: In a 250 mL RBF, dissolve Isobornyl butyrate (22.4 g, 100 mmol) in Methanol (50 mL) .
-
Addition: Add 4.0 M NaOH (50 mL, 200 mmol) . The molar ratio of NaOH:Ester should be at least 2:1 to drive the reaction and ensure the butyric acid byproduct remains fully deprotonated (sodium butyrate).
-
Reflux: Heat the mixture to reflux (approx. 70-75°C) with vigorous stirring.
-
Critical Insight: The reaction is biphasic initially. Vigorous stirring is essential to increase the interfacial area. As hydrolysis proceeds, the mixture typically becomes homogeneous.
-
-
Monitoring: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 9:1) or GC-FID every 30 minutes.[1] Reaction is typically complete within 2–4 hours .[1]
-
Workup (Odor Control):
-
Safety Warning: Butyric acid has a potent, vomit-like stench.[1] Keep the aqueous phase alkaline (pH > 10) to keep it as the odorless butyrate salt.
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the Methanol/Acetone under reduced pressure.
-
Dilute the residue with Water (100 mL) and extract with Diethyl Ether or Dichloromethane (3 x 50 mL) .[1] The organic layer contains the Isoborneol .
-
Waste Disposal: The aqueous layer contains Sodium Butyrate. Treat with bleach or specific waste protocols before acidification to prevent odor release in the lab.
-
-
Purification: Wash the combined organic layers with Brine, dry over anhydrous
, filter, and concentrate. Recrystallize the crude Isoborneol from Petroleum Ether if high purity is required.
Protocol B: Enzymatic Kinetic Resolution (Chiral Synthesis)[1]
Objective: Production of optically pure (+)-Isoborneol (precursor to (-)-Camphor). Biocatalyst: Recombinant Esterase B (EstB) from Burkholderia gladioli or Commercial Lipase (e.g., Candida antarctica Lipase B, CAL-B).[1]
Reagents & Conditions
-
Buffer: 50 mM Phosphate Buffer (pH 7.0).
-
Co-solvent: DMSO or Isopropanol (5% v/v) to enhance substrate solubility.[1]
-
Temperature: 30°C (thermostatted).
Step-by-Step Procedure
-
Emulsification: Prepare a substrate emulsion containing Isobornyl butyrate (10 mM) in Phosphate Buffer (pH 7.0) with Triton X-100 (0.1%) or gum arabic.[1] Sonicate for 5 minutes to create stable micelles.
-
Initiation: Add the enzyme preparation (e.g., lyophilized EstB powder or immobilized CAL-B beads, 10 mg/mmol substrate).[1]
-
Incubation: Stir at 30°C at 200 rpm.
-
Kinetic Stop: Monitor enantiomeric excess (ee) via Chiral GC (e.g., Cyclodextrin-based column).
-
Target: Stop reaction at approx. 50% conversion (typically 24–48 hours depending on enzyme loading).[1]
-
-
Separation:
Analytical Validation & Data
Process Workflow Diagram
Figure 2: Downstream processing workflow emphasizing the separation of the alcohol product from the odorous byproduct.
Method Comparison Table
| Feature | Chemical Saponification (Protocol A) | Enzymatic Resolution (Protocol B)[1] |
| Catalyst | NaOH / KOH | EstB / CAL-B Lipase |
| Conditions | Reflux (70°C), pH > 12 | Mild (30°C), pH 7.0 |
| Time | 2 – 4 Hours | 24 – 48 Hours |
| Product | Racemic Isoborneol | (+)-Isoborneol (>98% ee) |
| Yield | > 95% | ~45% (Theoretical Max 50%) |
| Primary Use | Bulk Chemical / Fragrance Base | Pharma Intermediates / Fine Fragrance |
Troubleshooting & Optimization
-
Incomplete Reaction: If GC shows residual ester after 4 hours in Protocol A, add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 1 mol%) to facilitate the transfer of hydroxide ions into the organic ester phase.
-
Sublimation: Isoborneol sublimes easily.[1] Do not apply high vacuum (< 10 mbar) for extended periods during drying, or yield loss will occur.[1]
-
Odor Management: If the "vomit" smell of butyric acid persists, wash glassware with a dilute sodium bicarbonate solution. Never acidify the waste stream in an open vessel.
References
-
Enantioselective Hydrolysis: Calderini, E., et al. (2021).[1][3][5] "Simple Plug-In Synthetic Step for the Synthesis of (−)-Camphor from Renewable Starting Materials." ChemBioChem.
-
Saponification Kinetics: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1] (Standard Text for Ester Hydrolysis Mechanisms).
-
Isoborneol Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 6321405, Isoborneol." [1]
-
General Ester Hydrolysis Protocol: Organic Syntheses, Coll. Vol. 1, p. 379 (1941).[1] (Foundational reference for butyl ester handling). [1]
Sources
- 1. Isoborneol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isobornyl Butyrate as a Standard for Analytical Method Development
Executive Summary
Isobornyl butyrate (CAS: 58430-94-7 / 85586-67-0) is a bicyclic monoterpene ester widely employed in the fragrance and flavor industries for its woody, pine-needle, and herbaceous olfactory profile.[1] In analytical chemistry, it serves as a critical marker for quality control in essential oils (e.g., Abies species) and as a target analyte in adulteration studies.[1]
This guide addresses the specific challenges associated with Isobornyl butyrate analysis: stereochemical resolution (distinguishing the exo-isomer from the endo-isomer, Bornyl butyrate), thermal rearrangement risks in injection ports, and matrix interference .[1] We provide a validated GC-MS/FID workflow designed to ensure high specificity and reproducibility.
Physicochemical Profile & Analytical Significance[1][2][3][4][5][6][7]
Understanding the fundamental properties of the analyte is the first step in robust method design. Isobornyl butyrate is the exo-isomer of the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl butyrate structure.[1] Its diastereomer, Bornyl butyrate (endo), often co-occurs, necessitating high-resolution chromatography.[1]
Table 1: Analyte Specifications
| Property | Value | Analytical Implication |
| Chemical Formula | C₁₄H₂₄O₂ | Molecular Ion (M⁺) at m/z 224 |
| Molecular Weight | 224.34 g/mol | Suitable for standard EI-MS (70 eV) |
| Boiling Point | ~260°C (at 760 mmHg) | Requires GC oven ramp >220°C for elution |
| Stereochemistry | Exo-isomer | Elutes before Bornyl butyrate on non-polar phases |
| Retention Index (DB-5) | 1440 – 1466 | Critical window for peak identification |
| Retention Index (Wax) | 1640 – 1660 | Shift indicates polar interaction capability |
| Solubility | Ethanol, Hexane, Oils | Use non-polar solvents for extraction |
Chromatographic Separation Strategy
Column Selection Logic
The choice of stationary phase is dictated by the need to resolve the exo (Isobornyl) and endo (Bornyl) isomers.
-
Non-Polar (5%-Phenyl-methylpolysiloxane): Standard for general profiling.[1] Isobornyl butyrate typically elutes before Bornyl butyrate due to slight boiling point differences and steric shielding of the ester group in the exo position.
-
Polar (Polyethylene Glycol / WAX): Recommended for complex matrices (e.g., plant extracts) where terpene hydrocarbons might co-elute on non-polar phases.[1] The ester functionality interacts more strongly here, shifting retention times significantly away from the hydrocarbon background.
Decision Tree for Method Development
The following diagram outlines the logical flow for selecting the appropriate analytical setup based on sample complexity.
Figure 1: Decision tree for selecting the stationary phase and optimizing separation parameters.
Standard Operating Protocol (SOP)
Reagents and Standards
-
Internal Standard (ISTD): Tridecane (C13) or Methyl Decanoate.[1] Note: Tridecane is preferred for FID; Methyl Decanoate for MS to avoid hydrocarbon interference.[1]
-
Solvent: n-Hexane (HPLC Grade).[1]
Stock Solution Preparation (Gravimetric)
-
Stock A (Target): Weigh accurately 50 mg of Isobornyl butyrate into a 50 mL volumetric flask. Dilute to volume with hexane. (Conc: ~1000 µg/mL).[1]
-
Stock B (ISTD): Weigh accurately 50 mg of Tridecane into a 50 mL volumetric flask. Dilute to volume with hexane.
-
Working Standard: Mix 1 mL of Stock A + 1 mL of Stock B into a 10 mL flask. Dilute to volume. (Final Conc: 100 µg/mL each).[1]
Instrumentation Parameters (GC-MS)
| Parameter | Setting | Rationale |
| Inlet Temp | 240°C | High enough to volatilize, low enough to prevent thermal rearrangement of the bicyclic ring.[1] |
| Injection Mode | Split (20:1) | Prevents column overload and improves peak shape for esters.[1] |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times.[1] |
| Oven Program | 60°C (1 min) → 3°C/min → 240°C (5 min) | Slow ramp (3°C/min) is critical for resolving isomers around 140-150°C. |
| Transfer Line | 280°C | Prevents condensation before MS source.[1] |
| MS Source | 230°C (EI mode, 70eV) | Standard ionization energy.[1] |
| Scan Range | 40 – 350 m/z | Covers base peak and molecular ion.[1] |
Mass Spectral Identification
Isobornyl butyrate exhibits a distinct fragmentation pattern.
-
Base Peak: m/z 95 (Characteristic of the bornyl/isobornyl skeleton).[1]
-
Key Fragments:
Validation & Quality Control
To ensure the method is "self-validating," the following criteria must be met during every sequence.
System Suitability
-
Resolution (Rs): If Bornyl butyrate is present, Rs between Isobornyl and Bornyl peaks must be > 1.5 (baseline separation).[1]
-
Tailing Factor: Must be < 1.2. Tailing indicates activity in the liner (dirty liner) or column degradation.[1]
Linearity & Sensitivity
-
Range: 10 µg/mL to 500 µg/mL.
-
R²: > 0.995.[1]
-
LOD (Limit of Detection): Typically ~0.5 µg/mL (Split 20:1).[1]
Troubleshooting Guide
-
Issue: Peak broadening or doublet formation.
-
Cause: Thermal degradation in the injector port.[1]
-
Fix: Lower inlet temperature to 220°C and ensure the liner is deactivated (silanized).
-
-
Issue: Retention Time Shift.
-
Cause: Matrix buildup on the head of the column.
-
Fix: Trim 10-20 cm from the column guard; run a high-temperature bake-out (280°C) for 10 mins.
-
Analytical Workflow Diagram
The following diagram illustrates the complete lifecycle of the sample from preparation to data reporting.
Figure 2: End-to-end analytical workflow for Isobornyl Butyrate quantification.
References
-
National Institute of Standards and Technology (NIST). Isobornyl isobutyrate / Butyrate Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1][3]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Isobornyl esters.[1] [Link][1][4]
-
The Good Scents Company. Isobornyl Butyrate: Organoleptic Properties and Safety Data.[1] [Link][1]
-
International Fragrance Association (IFRA). Standards for Fragrance Ingredients.[1] [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Isobornyl Butyrate Synthesis Optimization
Case ID: ISO-BUT-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Engineering of Terpene Esters
Welcome to the Technical Support Center. You are likely here because your synthesis of Isobornyl Butyrate (IBB) from Camphene and Butyric Acid is suffering from low conversion, high byproduct formation (Isoborneol), or purification difficulties.
Unlike simple esterifications, this reaction involves a Wagner-Meerwein rearrangement . It is not merely a condensation; it is a structural reorganization. If you treat this like a standard Fischer esterification, your yields will plateau at 40-50%. To achieve >90% yield, you must control the carbocation intermediate and rigorously manage water.
Module 1: Critical Process Parameters (The "Why")
Before troubleshooting, verify your system against these core mechanistic requirements.
The Reaction Mechanism (Visualization)
The reaction proceeds via the protonation of Camphene, forming a Camphene hydrochloride-like carbocation, which rearranges to the Isobornyl cation. This cation is then intercepted by Butyric Acid.
Figure 1: The Acid-Catalyzed Wagner-Meerwein Rearrangement Pathway. Note the competition between Butyric Acid and Water for the Isobornyl Cation.
Catalyst Performance Matrix
Choosing the wrong catalyst is the most common failure point.
| Catalyst Type | Typical Yield | Selectivity | Pros | Cons |
| Sulfuric Acid (H₂SO₄) | 60-70% | Low | Cheap, Fast | Corrosive, causes polymerization (tar), difficult separation, environmental hazard [1]. |
| Amberlyst-15 (Resin) | 85-92% | High | Reusable, easy filtration, minimal corrosion, reduced side reactions [2]. | Thermal limit ~120°C (use Amberlyst 45 for higher). |
| Heteropoly Acids (HPA) | 80-90% | Very High | "Green," 100% selectivity possible, low leaching if supported on Silica [3]. | Higher cost, requires specific solvent systems. |
| Lipase (Enzymatic) | 40-70% | High (Enantio) | Enantioselective (Kinetic Resolution), mild conditions [4]. | Slow, sensitive to pH drop from butyric acid, requires solvent. |
Module 2: Optimized Protocol (Standard Operating Procedure)
Recommendation: Switch to a Solid Acid Catalyst (Amberlyst-15) workflow. This eliminates the "black tar" issues associated with sulfuric acid and simplifies purification.
Materials:
-
Substrate: Camphene (Technical grade >95%)
-
Reagent: Butyric Acid (Anhydrous)
-
Catalyst: Amberlyst-15 (Dry) or equivalent cation exchange resin.
-
Solvent: None (Solvent-free is preferred to maximize rate) or n-Heptane if viscosity is an issue.
Step-by-Step Methodology:
-
Catalyst Pre-treatment (CRITICAL):
-
Amberlyst-15 is hygroscopic. You must dry the beads at 100-110°C in a vacuum oven for 3 hours before use.
-
Why? Any adsorbed water will immediately react with the isobornyl cation to form Isoborneol (side product) and kill your ester yield [5].
-
-
Reaction Setup:
-
In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer.
-
Load Camphene (1.0 equiv).
-
Add Butyric Acid (1.5 to 2.0 equiv). Note: Excess acid drives the equilibrium and acts as the solvent.
-
Heat mixture to 60°C until Camphene melts and homogenizes.
-
-
Initiation:
-
Add Dried Amberlyst-15 (10-15 wt% relative to Camphene).
-
Increase temperature to 90-100°C . Do not exceed 110°C to preserve resin integrity.
-
-
Monitoring:
-
Stir vigorously (600+ RPM). Mass transfer limits reaction rate in heterogeneous catalysis.
-
Monitor via GC-FID or TLC every hour. Look for the disappearance of Camphene.
-
Target Time: 4–8 hours.
-
-
Work-up:
-
Filtration: Filter off the hot catalyst beads (save them; they can be washed with acetone, dried, and reused).
-
Neutralization: Wash the filtrate with 10% Na₂CO₃ or NaHCO₃ solution to remove excess Butyric Acid.
-
Drying: Wash organic layer with Brine, dry over MgSO₄.
-
Purification: Vacuum distillation. Unreacted Camphene distills first, followed by Isobornyl Butyrate.
-
Module 3: Troubleshooting Guide (FAQ)
Use this logic tree to diagnose your specific failure mode.
Figure 2: Diagnostic Logic for Isobornyl Butyrate Synthesis Failures.
Q1: My conversion is stuck at 60%. Adding more time doesn't help. Why?
A: You have likely reached thermodynamic equilibrium .
-
The Fix: You must shift the equilibrium.
-
Increase Molar Ratio: Increase Butyric Acid to 2.5:1 or 3:1.
-
Remove Product: If possible, use a Dean-Stark trap (if using a solvent like toluene) to remove water, though this is difficult as no water is produced in the rearrangement step itself; however, water enters via wet reagents.
-
Check Catalyst Activity: If using Amberlyst, the pores might be clogged with polymerized camphene. Filter and replace with fresh catalyst.
-
Q2: I see a large peak for Isoborneol in my GC. Where did it come from?
A: Water is the culprit.
-
Mechanism: The isobornyl cation (intermediate) is highly electrophilic. It will react with water 100x faster than with butyric acid.
-
The Fix:
-
Ensure Butyric Acid is anhydrous .
-
Dry your Amberlyst beads . Commercial resin contains significant moisture.
-
Ensure the reaction vessel is under a dry nitrogen atmosphere.
-
Q3: The reaction mixture turned black and viscous.
A: This indicates polymerization of Camphene or "charring" of the organic matter.
-
Cause: Usually caused by using Sulfuric Acid (H₂SO₄) or temperatures >140°C.
-
The Fix: Switch to Amberlyst-15 or Silica-supported Heteropoly Acid (PW/SiO₂) . These solid acids provide the necessary acidity for rearrangement without the oxidizing power that causes charring [3].
Q4: Can I use Lipase to make this "Green"?
A: Yes, but with caveats.
-
Constraint: Lipases (like Novozym 435 or EstB) are excellent for enantioselective synthesis (making only (-)-Isobornyl butyrate) but are generally slower than acid catalysis [4].
-
Warning: High concentrations of Butyric Acid can deactivate the enzyme (acidification of the micro-aqueous layer). You must add the acid in steps (fed-batch) or use a solvent (heptane) to dilute the acid concentration [6].
References
-
Liu, S. et al. (2021). Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials. ChemistryOpen. Link
-
Özbay, N. et al. (2008).[1][2] Esterification of Free Fatty Acids in Waste Cooking Oils (High Acid Value) using Amberlyst-15. Energy & Fuels. Link
-
Gusevskaya, E.V. et al. (2009). Esterification of camphene over heterogeneous heteropoly acid catalysts. Journal of Molecular Catalysis A: Chemical. Link
-
Müller, M. et al. (2021). Enzymatic kinetic resolution of isobornyl esters. Biotechnology Journal. Link
-
Yadav, G.D. & Vardhan, H.B. (2003). Synthesis of isobornyl acetate from camphene and acetic acid over solid acid catalysts. Journal of Molecular Catalysis A: Chemical. Link
-
Krishna, S.H. et al. (2001).[3] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta. Link
Sources
- 1. Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil [frontiersin.org]
- 3. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for enzymatic hydrolysis of Isobornyl butyrate
Technical Support Center: Enzymatic Hydrolysis of Isobornyl Butyrate
Introduction: The Mechanistic Challenge
The enzymatic hydrolysis of isobornyl butyrate is a critical biotransformation for generating optically pure (+)-isoborneol , a precursor to (−)-camphor , and resolving racemic mixtures. The reaction faces two primary thermodynamic and kinetic hurdles:
-
Substrate Hydrophobicity: Isobornyl butyrate is highly lipophilic (LogP ~4.5), creating severe mass transfer limitations in aqueous media.
-
Product Inhibition: The liberation of butyric acid causes a rapid pH drop ("acid crash") and competitive inhibition of the lipase active site.
This guide moves beyond basic recipes to provide a self-validating optimization strategy based on phase engineering and kinetic control.
Part 1: The Standard Protocol (Baseline Conditions)
Use this protocol to establish a baseline. If performance is suboptimal, proceed to the Troubleshooting Tiers.
| Parameter | Specification | Rationale |
| Biocatalyst | Novozym® 435 (Immobilized Candida antarctica Lipase B)[1][2] | High stability in organic co-solvents; robust interfacial activation. |
| Loading | 10–20 mg/mL (approx. 1000 U/mL) | Sufficient catalytic surface area to overcome initial diffusion lag. |
| Solvent System | Biphasic System: Phosphate Buffer (50 mM, pH 7.[3]5) + MTBE (1:1 v/v) | MTBE solubilizes the substrate; buffer maintains ionization state of the catalytic triad. |
| Temperature | 35°C – 40°C | Optimal balance between reaction rate and enzyme half-life ( |
| Agitation | 600–800 RPM (Magnetic) or Orbital Shaking | Critical to generate a stable emulsion (droplet size < 50 µm). |
| pH Control | pH-Stat Titration (0.5 M NaOH) | Essential to neutralize butyric acid and prevent enzyme inactivation at pH < 6.0. |
Part 2: Troubleshooting & Optimization Guides
Tier 1: Low Conversion Rates (< 20% after 24h)
Q1: My reaction stalls after the first hour. Is the enzyme dead? Diagnosis: Likely Product Inhibition or pH Crash , not enzyme death. The hydrolysis releases butyric acid.[4][5] In a simple buffer, the pH drops rapidly below 6.0, protonating the catalytic Histidine residue and inactivating the lipase. Corrective Action:
-
Switch to pH-Stat: Use an autotitrator to maintain pH 7.5 continuously.
-
Buffer Capacity: If titration is impossible, increase buffer concentration to 0.5 M or use a "self-buffering" solid phase like CaCO₃ (though this creates downstream separation issues).
Q2: The reaction is slow from the start. How do I improve mass transfer? Diagnosis: The substrate is not accessing the enzyme's active site due to poor solubility in the aqueous phase. Corrective Action:
-
Add a Surfactant: Introduce Tween 80 (0.1% - 0.5% v/v) . Non-ionic surfactants create stable micelles, increasing the interfacial area where lipases operate (Interfacial Activation).
-
Solvent Engineering: Switch to a water-saturated organic solvent (e.g., water-saturated hexane) if you are running a synthesis reaction, but for hydrolysis, ensure the organic co-solvent (MTBE or Toluene) is at least 30-50% of the volume.
Tier 3: Poor Enantioselectivity (ee < 95%)
Q3: I am getting conversion, but the enantiomeric excess (ee) is low. Why? Diagnosis:
-
Non-Specific Hydrolysis: Spontaneous chemical hydrolysis (background reaction) at high pH or temperature.
-
Wrong Enzyme Conformation: CALB is generally selective, but for bulky bicyclic terpenes like isobornyl, steric hindrance can cause "leakage" of the wrong enantiomer.
Corrective Action:
-
Lower Temperature: Reduce to 25°C . Selectivity (
-value) often increases as temperature decreases ( term dominates). -
Switch Enzyme: If CALB fails, screen EstB (Burkholderia gladioli esterase). Literature confirms EstB has superior stereocontrol (
) for isobornyl esters compared to standard lipases. -
Advanced Medium: Use a Deep Eutectic Solvent (DES) mixture (Choline Chloride:Urea 1:2) + Buffer (50:50).[6] This stabilizes the enzyme's open conformation and can rigidly lock the active site geometry, enhancing chiral recognition.
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision matrix for optimizing the hydrolysis process.
Figure 1: Decision tree for troubleshooting conversion and selectivity issues in lipase-catalyzed hydrolysis.
Part 4: Analytical Validation (Standard Operating Procedure)
Sampling Protocol:
-
Aliquot 200 µL of reaction mixture.
-
Quench: Add 20 µL 1M HCl (stops enzyme) or extract immediately into 800 µL Ethyl Acetate.
-
Dry: Add anhydrous MgSO₄ to remove water (protects GC column).
-
Analyze:
GC Method Parameters:
-
Column: Chiral capillary column (e.g., Cyclosil-B or Hydrodex-β-TBDAc).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 100°C (hold 2 min)
5°C/min 180°C. -
Detection: FID (250°C).
-
Elution Order: Verify with standards; typically (-)-isobornyl butyrate elutes before (+)-isoborneol on cyclodextrin phases.
References
-
Calderini, E., et al. (2021). "Simple Plug-In Synthetic Step for the Synthesis of (−)-Camphor from Renewable Starting Materials." ChemBioChem, 22(19), 2816-2820.
-
Key Insight: Identifies EstB (Burkholderia gladioli) as a superior catalyst for isobornyl esters compared to commercial lipases.
-
-
Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews, 42, 6406-6436.
- Key Insight: Defines the critical role of water activity ( ) and solvent choice in lipase stability.
-
Krishna, S.H., & Karanth, N.G. (2001). "Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study." Biochimica et Biophysica Acta, 1547(2), 262-267.
- Key Insight: Establishes the Ping-Pong Bi-Bi mechanism and competitive inhibition by butyric acid (acid crash).
-
Cabrera, Z., et al. (2019). "Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis... Through the Use of Deep Eutectic Solvents." Molecules, 24(4), 804.
- Key Insight: Demonstrates the use of Choline Chloride:Urea to stabilize Novozym 435 and alter selectivity for hydrophobic substr
Sources
- 1. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Identifying and characterizing impurities in Isobornyl butyrate samples
Topic: Identifying and Characterizing Impurities in Isobornyl Butyrate Document ID: TS-IBB-004 Last Updated: February 27, 2026 Audience: Analytical Chemists, Process Engineers, and Formulation Scientists.
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the purity analysis of Isobornyl Butyrate (CAS: 589-85-5) .
Isobornyl butyrate is a bicyclic terpene ester synthesized primarily via the acid-catalyzed esterification of camphene or isoborneol. Due to the labile nature of the bicyclic skeleton (Wagner-Meerwein rearrangements), obtaining a "pure" sample is chemically complex. Users often encounter isomeric mixtures, dehydration products, and rearrangement artifacts that complicate GC-MS and NMR analysis.
This guide is structured into three troubleshooting modules based on common user inquiries.
Module 1: Chromatographic Anomalies (GC-MS)
Issue: "I see a 'Twin Peak' eluting immediately after my main Isobornyl Butyrate peak. The Mass Spectrum is identical. Is this column bleed?"
Diagnosis: This is likely Bornyl Butyrate (the endo isomer), not column bleed. Isobornyl butyrate is the exo isomer. During synthesis (especially from camphene), the carbocation intermediate can be attacked from either face, though the exo attack is kinetically favored. Thermodynamic equilibrium or specific catalytic conditions often generate 1–10% of the endo (bornyl) isomer.
Technical Insight: Both isomers share a base peak of m/z 95 (loss of the butyric acid moiety to form the hydrocarbon cation) and a molecular ion of m/z 224 (often weak). Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve these fully, leading to "shouldering" or split peaks.
Troubleshooting Protocol: Optimized Separation
| Parameter | Standard Method (Low Resolution) | High-Resolution Method (Recommended) |
| Column Phase | 5% Phenyl-Methyl Polysiloxane (e.g., DB-5) | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) |
| Why? | Non-polar interaction based on boiling point (very similar). | Polar interaction exploits subtle dipole differences between exo and endo forms. |
| Oven Ramp | 10°C/min to 250°C | 3°C/min from 100°C to 160°C, then 20°C/min to 240°C. |
| Inlet | Split 50:1 | Split 100:1 (High load improves peak shape for isomers). |
| Elution Order | Often co-elute. | Isobornyl (Exo) elutes beforeBornyl (Endo) on Wax columns. |
Module 2: The "Unknown" Hydrocarbons
Issue: "My assay is low (95%), and I see early-eluting peaks with m/z 93, 121, and 136. They don't match butyric acid."
Diagnosis: These are terpene hydrocarbon impurities: Camphene, Tricyclene, and Fenchene isomers . They result from:
-
Unreacted Starting Material: Camphene.
-
Dehydration/Elimination: If the reaction temperature was too high, the ester can eliminate butyric acid to revert to camphene or rearrange to tricyclene.
Mechanism of Impurity Formation (The Causality): The formation of isobornyl esters involves a carbocation rearrangement. If the cation is not trapped by the butyrate nucleophile, it rearranges into other skeletal forms (Fenchyl) or eliminates a proton (Camphene/Tricyclene).
Visualization: The Wagner-Meerwein Impurity Pathway The following diagram illustrates how a single starting material (Camphene) generates multiple impurities via cationic rearrangement.
Figure 1: Acid-catalyzed rearrangement pathways leading to common impurities in Isobornyl Butyrate synthesis.
Module 3: Structural Confirmation (NMR)
Issue: "I need to quantify the exact Endo/Exo ratio for a regulatory filing. GC integration is ambiguous. Can NMR distinguish them?"
Diagnosis: Yes, 1H-NMR is the definitive method for stereochemical assignment. The proton at the C2 position (the carbon attached to the oxygen) is structurally diagnostic because the rigid bicyclic ring creates distinct magnetic environments for endo vs. exo protons.
The "Karplus" Rule of Thumb:
-
Isobornyl (Exo-ester): The C2 proton is in the endo position. The dihedral angle with the bridgehead proton (H1) is ~90°. According to the Karplus equation, the coupling constant (
) is near zero.-
Signal:Broad Singlet (br s) or Doublet of Doublets (dd) with very small coupling (
Hz). -
Shift: Typically 4.60 – 4.70 ppm .
-
-
Bornyl (Endo-ester): The C2 proton is in the exo position. The dihedral angle allows for significant coupling.
-
Signal:Multiplet (ddd) (coupling with H1, H3-exo, and H3-endo).
-
Shift: Typically 4.85 – 5.00 ppm (Downfield from Isobornyl).
-
Protocol: Quantitative NMR (qNMR) Setup
-
Solvent:
(Chloroform-d) is standard. Benzene- can be used to expand shift differences if peaks overlap with impurities. -
Relaxation Delay (
): Set to seconds. Accurate integration requires full relaxation of these methine protons. -
Integration: Integrate the broad singlet at ~4.65 ppm (Isobornyl) vs. the multiplet at ~4.90 ppm (Bornyl).
-
Calculation:
Module 4: Chemical Stability & Handling
Issue: "The sample smells 'rancid' or like vomit, despite high purity by GC."
Diagnosis:
This indicates Hydrolysis , releasing free Butyric Acid .
Isobornyl esters are sterically hindered, making them relatively stable, but trace residual acid catalyst (e.g.,
Remediation Protocol:
-
Wash: Dissolve sample in hexane/heptane. Wash 3x with saturated
(Sodium Bicarbonate) solution. This converts free butyric acid to sodium butyrate (water-soluble). -
Dry: Dry the organic layer over anhydrous
. -
Strip: Remove solvent under reduced pressure.
-
Re-test: The "vomit" note should be replaced by the characteristic piney-herbal-fruity odor of isobornyl butyrate.
References
- Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Standard reference for terpene ester properties and synthesis routes).
- Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Fixative. Royal Society of Chemistry. (Detailed mechanisms of terpene rearrangements including Wagner-Meerwein).
-
National Institute of Standards and Technology (NIST). (2023). Isobornyl isobutyrate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Note: Isobutyrate and Butyrate fragmentation patterns are analogous; m/z 95 is the diagnostic base peak for the isobornyl skeleton).
-
Lyu, B., et al. (2024).[2] 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molbank. [Link] (Authoritative source for NMR shift assignments of bornyl vs. isobornyl esters).
-
Qin, R., et al. (2023).[3] Synthesis of C12-C18 Fatty Acid Isobornyl Esters. Molecules. [Link] (Provides reaction conditions and impurity profiles for long-chain isobornyl esters, applicable to butyrate).
Sources
Validation & Comparative
Comparison of Isobornyl butyrate and bornyl butyrate in chemical reactions
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the fields of terpene chemistry and pharmaceutical synthesis, Isobornyl butyrate (exo-isomer) and Bornyl butyrate (endo-isomer) represent a classic case of stereochemical divergence affecting chemical reactivity and biological interaction. While they share the same molecular formula (
-
Isobornyl Butyrate: The exo configuration exposes the ester group to the solvent cage, making it the preferred synthetic intermediate for camphor production. It exhibits faster chemical hydrolysis rates and is highly responsive to specific esterases (e.g., EstB).
-
Bornyl Butyrate: The endo configuration shields the ester linkage within the concave face of the bicyclic ring, conferring higher chemical stability and requiring distinct enzymatic keys (e.g., EstC) for hydrolysis. It is primarily valued for its "natural-identical" organoleptic profile in flavor applications.
Structural & Stereochemical Analysis
The fundamental difference lies in the spatial arrangement of the butyrate group relative to the gem-dimethyl bridge of the bornane skeleton.
| Feature | Isobornyl Butyrate | Bornyl Butyrate |
| Stereochemistry | Exo (Substituent points "outward") | Endo (Substituent points "inward/down") |
| Steric Environment | Less hindered; equatorial-like accessibility. | Highly hindered; axial-like, shielded by C6/C7 bridge. |
| Thermodynamic Stability | Generally less stable (steric strain from bridgehead methyl). | More stable (less torsional strain). |
| Major Precursor | Camphene (via Wagner-Meerwein rearrangement). | Borneol (via direct esterification). |
Implication for Reactivity: The endo face of the bornane system is sterically crowded. Reagents attacking the carbonyl carbon of Bornyl butyrate must navigate the "concave" shape of the molecule, significantly retarding reaction rates compared to the exposed exo face of Isobornyl butyrate.
Synthesis Pathways & Mechanisms[2]
The synthesis of these isomers illustrates two distinct mechanistic paradigms: Rearrangement-Addition vs. Direct Condensation .
A. Isobornyl Butyrate: The Camphene Route
The industrial synthesis of isobornyl butyrate utilizes the Wagner-Meerwein rearrangement . This acid-catalyzed reaction converts camphene into the isobornyl cation, which is then trapped by butyric acid.
-
Mechanism: Protonation of camphene
C-2 cation 1,2-alkyl shift Isobornyl cation Nucleophilic attack by butyric acid from the exo face (stereoelectronic control). -
Selectivity: The reaction is highly selective for the exo isomer due to the trajectory of the nucleophile.
B. Bornyl Butyrate: Direct Esterification
Bornyl butyrate is typically synthesized by esterifying Borneol (obtained from reduction of camphor or natural extraction) with butyryl chloride or butyric anhydride.
-
Mechanism: Standard nucleophilic acyl substitution.
-
Challenge: The endo hydroxyl of borneol is a poor nucleophile due to steric hindrance, often requiring forcing conditions or hyper-nucleophilic catalysts (e.g., DMAP) to achieve high yields.
Chemical Reactivity Profile: Hydrolysis Kinetics
The hydrolysis rate is the critical differentiator for researchers designing prodrugs or fragrance release systems.
Steric Hindrance Effects
In base-catalyzed hydrolysis (saponification), the hydroxide ion must attack the carbonyl carbon.
-
Isobornyl Butyrate (Exo): The carbonyl is relatively accessible. Hydrolysis proceeds at a rate comparable to standard secondary alkyl esters.
-
Bornyl Butyrate (Endo): The gem-dimethyl bridge blocks the approach of the nucleophile. Experimental data suggests endo esters hydrolyze significantly slower than their exo counterparts.
Quantitative Insight (Enzymatic Selectivity)
While chemical hydrolysis shows rate differences, enzymatic hydrolysis amplifies this distinction into absolute selectivity. This is exploited in Kinetic Resolution .[1]
| Enzyme System | Substrate Specificity | Enantioselectivity (E) | Outcome |
| EstB (Burkholderia gladioli) | Isobornyl Butyrate | > 100 | Hydrolyzes rac-isobornyl butyrate to (+)-isoborneol. |
| EstC (Rhodococcus rhodochrous) | Bornyl Butyrate | > 100 | Hydrolyzes rac-bornyl butyrate to (-)-borneol. |
Note: This orthogonality allows for the precise separation of isomers from a mixed stream, a technique vital for producing optically pure camphor precursors.
Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of Isobornyl Butyrate
Objective: Synthesize the exo-isomer from Camphene via rearrangement.
Reagents:
-
Camphene (95% purity)
-
Butyric Acid (1.5 molar eq.)
-
Catalyst: Amberlyst-15 (Solid acid resin) or
(conc.)
Workflow:
-
Setup: Charge a 3-neck round bottom flask with Camphene (13.6 g, 100 mmol) and Butyric acid (13.2 g, 150 mmol).
-
Catalysis: Add Amberlyst-15 (1.0 g, pre-dried).
-
Reaction: Heat to 60°C under vigorous stirring for 4–6 hours. Note: Higher temperatures promote elimination side-reactions (tricyclene formation).
-
Quench: Filter off the solid catalyst. If using
, quench with saturated . -
Purification: Wash the organic phase with water (3x) to remove excess butyric acid. Dry over
. -
Isolation: Distill under reduced pressure (approx. 120°C at 10 mmHg) to isolate Isobornyl butyrate.
Protocol B: Comparative Enzymatic Hydrolysis Assay
Objective: Demonstrate the kinetic difference between isomers using a lipase screen.
Reagents:
-
Substrates: rac-Isobornyl butyrate and rac-Bornyl butyrate (10 mM in DMSO).
-
Enzyme: Candida antarctica Lipase B (CALB) or EstB (recombinant).
-
Buffer: Phosphate buffer (50 mM, pH 7.5).
Workflow:
-
Preparation: Prepare 1 mL reaction mixtures containing 10 mM substrate and 1 mg/mL enzyme in buffer.
-
Incubation: Shake at 30°C, 600 rpm.
-
Sampling: At t = 0, 1, 4, and 24 hours, remove 50 µL aliquots.
-
Extraction: Extract with 100 µL ethyl acetate (containing methyl benzoate as internal standard).
-
Analysis: Analyze via GC-FID (Chiral column, e.g., Hydrodex-β-TBDAc).
-
Calculation: Determine Conversion (
) and Enantiomeric Excess ( ).-
Expectation: EstB will show >50% conversion for Isobornyl butyrate within 4 hours, while Bornyl butyrate will remain largely intact (<5% conversion).
-
Visualization of Pathways
Diagram 1: Synthesis & Reactivity Pathways
This diagram illustrates the divergent synthesis routes and the specific enzymatic keys required for hydrolysis.
Caption: Divergent synthesis and hydrolysis pathways. Note the "Exo" route (Blue) is kinetically favored for synthesis from Camphene, while the "Endo" route (Red) requires specific enzymatic activation.
Diagram 2: Enzymatic Kinetic Resolution Workflow
A logic flow for separating isomers using specific esterases.
Caption: Workflow for the enzymatic resolution of bornane esters. EstB selectively targets the exo-isomer (Isobornyl), leaving the endo-isomer (Bornyl) intact.
References
-
Calderini, E., et al. (2021). "Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials." ChemBioChem. Available at: [Link]
- Key Finding: Identifies EstB and EstC as specific biocatalysts for isobornyl and bornyl butyr
-
Niwayama, S., et al. (2010). "Remote Exo/Endo Selectivity in Selective Monohydrolysis of Dialkyl Bicyclo[2.2.1]heptane-2,3-dicarboxylate Derivatives."[2] Journal of Organic Chemistry. Available at: [Link]
- Key Finding: Establishes the fundamental principles of steric hindrance in bicyclic ester hydrolysis (Exo vs.
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 76966069, Bornyl butyrate." PubChem. Available at: [Link]
- Key Finding: Provides physical property data and odor profiles for the endo-isomer.
-
Liu, Q., et al. (2023). "Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst."[3] Molecules. Available at: [Link]
- Key Finding: Details the acid-catalyzed rearrangement mechanism
Sources
- 1. Isobornyl propanoate | 2756-56-1 | Benchchem [benchchem.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of Isobornyl butyrate with other flavor and fragrance compounds
Topic: Efficacy Comparison of Isobornyl Butyrate with Flavor & Fragrance Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Performance, Stability, and Olfactory Mechanics
Executive Summary & Technical Verdict
Isobornyl Butyrate (CAS 58479-55-3) represents a functional evolution of the widely utilized Isobornyl Acetate. While the Acetate serves as the industry standard for "pine-needle" and "camphoraceous" notes in functional perfumery (soaps, detergents), the Butyrate analog offers distinct physicochemical advantages: enhanced substantivity , superior hydrolytic stability , and a modified olfactory profile characterized by deeper balsamic and woody nuances.
For formulation scientists, Isobornyl Butyrate is the superior candidate for high-pH environments (e.g., bar soaps, bleach cleaners) where acetate hydrolysis typically yields off-odors (isoborneol/acetic acid). Its lower vapor pressure (0.031 mmHg vs. 0.096 mmHg for the acetate) dictates its use as a heart-to-base note modifier rather than a volatile top note.
Physicochemical & Sensory Profile Comparison[1]
The following data synthesizes experimental values to establish the baseline efficacy of Isobornyl Butyrate against its primary market competitors: Isobornyl Acetate (the commodity standard) and Bornyl Acetate (the premium natural-identical isomer).
Table 1: Comparative Physicochemical Markers
| Property | Isobornyl Butyrate | Isobornyl Acetate | Bornyl Acetate |
| CAS Number | 58479-55-3 | 125-12-2 | 76-49-3 |
| Molecular Weight | 224.34 g/mol | 196.29 g/mol | 196.29 g/mol |
| Vapor Pressure (25°C) | ~0.031 mmHg | ~0.096 mmHg | ~0.10 mmHg |
| LogP (o/w) | 4.67 (High Hydrophobicity) | 3.86 | 3.74 |
| Boiling Point | 252–254 °C | 225 °C | 223 °C |
| Odor Profile | Balsamic, woody, earthy, pine-needle, "thinner" but more tenacious.[1] | Fresh, diffusive, sharp pine, camphoraceous, herbal. | Natural pine, sweet, herbaceous, less camphoraceous than isobornyl. |
| Substantivity (Blotter) | > 48 Hours | ~15 Hours | ~12 Hours |
| Hydrolytic Stability | High (Steric shielding) | Moderate | Moderate |
Structural Logic & Isomerism
The performance difference is rooted in the ester chain length.[2][3][4] The butyrate group (C4) adds significant steric bulk compared to the acetate (C2), shielding the carbonyl carbon from nucleophilic attack (hydrolysis).
Figure 1: Synthesis pathways illustrating the derivation of Isobornyl esters. The Butyrate pathway introduces a longer alkyl chain, increasing hydrophobicity (LogP) and stability.
Functional Efficacy: Stability & Substantivity
Hydrolytic Stability Mechanism
In aggressive bases (e.g., bleach, depilatory creams, high-pH soaps), esters are prone to hydrolysis, releasing the parent alcohol (Isoborneol) and acid.
-
Isoborneol: Smells intensely of moldy earth/camphor (often perceived as an "off-note" when not intended).
-
Butyric Acid: Smells of rancid butter/vomit. Note: While the breakdown product is unpleasant, the rate of breakdown for the butyrate is significantly slower than the acetate.
Mechanism: The propyl chain of the butyrate group creates a "steric umbrella" around the ester linkage. This increases the activation energy required for the hydroxide ion (
-
Result: Isobornyl Butyrate retains olfactory integrity in pH 9–11 environments for 3–4x longer than Isobornyl Acetate.
Substantivity (Tenacity)
Substantivity is a function of Vapor Pressure (
-
Evaporation: Isobornyl Butyrate (
mmHg) evaporates much slower than the Acetate ( mmHg). -
Binding: With a LogP of 4.67, the Butyrate is highly lipophilic. It binds strongly to the lipid matrix of skin and the hydrophobic fibers of synthetic textiles, resisting "wash-off" in detergent applications.
Experimental Protocols (Self-Validating Systems)
To verify these claims in your own laboratory, use the following standardized protocols. These are designed to be comparative , eliminating instrument variability by running analytes in parallel.
Protocol A: Comparative Headspace Analysis (Substantivity)
Objective: Quantify the evaporation half-life of Isobornyl Butyrate vs. Acetate on a cellulose substrate.
Workflow:
-
Preparation: Prepare a 10% (w/w) solution of both esters in Ethanol (diethyl phthalate free).
-
Application: Apply 50 µL of each solution to separate, pre-weighed fragrance blotters (cellulose).
-
Aging: Suspend blotters in a temperature-controlled chamber (25°C, 50% RH).
-
Sampling: At T=0, T=6h, T=12h, T=24h, and T=48h, place the blotter into a 20mL headspace vial.
-
Analysis: Analyze via Headspace GC-MS (SPME).
Data Interpretation: Plot the Peak Area (TIC) vs. Time.
-
Validation: The Acetate curve should show an exponential decay reaching <10% area by T=24h. The Butyrate curve should maintain >40% area at T=24h.
Figure 2: Step-by-step workflow for comparative substantivity testing using Headspace SPME-GC-MS.
Protocol B: Accelerated Hydrolysis Stress Test
Objective: Determine stability in functional bases (e.g., Fabric Softener pH 3.0 vs. Soap pH 10.0).
-
Base Selection: Use unperfumed liquid detergent base (pH 8.5) and an acidic fabric softener base (pH 3.0).
-
Dosing: Dose 0.5% Isobornyl Butyrate into Sample A and 0.5% Isobornyl Acetate into Sample B.
-
Incubation: Store samples at 45°C (accelerated aging) for 4 weeks. (1 week @ 45°C
1 month @ RT). -
Extraction: Extract 1g of base with 5mL Hexane containing an internal standard (e.g., Dodecane).
-
Analysis: GC-FID to quantify the remaining ester %.
-
Success Criteria:
-
Pass: >90% recovery of parent ester.
-
Fail: Detection of >10% Isoborneol.
-
Safety & Regulatory Profile
Both compounds are widely accepted in the industry, but regulatory nuances exist.
-
FEMA Number: Isobornyl Butyrate (FEMA 4146), Isobornyl Acetate (FEMA 2160).
-
RIFM/IFRA: Both are evaluated by RIFM.[5] Isobornyl Butyrate is generally considered safe (GRAS) for use in flavors and fragrances.
-
Sensitization: Isobornyl esters are generally low-risk for sensitization compared to aldehydes or lactones, but purity is critical. Impurities (unreacted camphene) can oxidize to sensitizers.
References
-
National Institute of Standards and Technology (NIST). Isobornyl Butyrate (CAS 58479-55-3) Gas Chromatography Data. NIST WebBook. [Link]
-
The Good Scents Company. Isobornyl Butyrate: Organoleptic Properties and Safety Data. [Link]
-
Research Institute for Fragrance Materials (RIFM). Safety Assessment of Isobornyl Esters. (via Elsevier/Food and Chemical Toxicology). [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isobornyl Acetate (CAS 125-12-2). [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Isobornyl Butyrate Analysis
Introduction: The Analytical Imperative for Isobornyl Butyrate
Isobornyl butyrate, a key fragrance ingredient prized for its fruity, camphoraceous aroma, is a prevalent component in a diverse range of cosmetic and personal care products. For researchers, scientists, and drug development professionals, the precise and accurate quantification of this aromatic ester is not merely a matter of quality control; it is fundamental to ensuring product consistency, regulatory compliance, and, ultimately, consumer safety. Given the global nature of the fragrance industry and the multiplicity of laboratories involved in product development and testing, ensuring the comparability and reliability of analytical results is paramount.
This guide provides an in-depth technical overview of an inter-laboratory comparison (ILC) for the analysis of Isobornyl butyrate. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines a self-validating analytical protocol, and is grounded in authoritative standards for proficiency testing. The objective is to equip researchers and laboratory managers with the knowledge to design, participate in, and interpret ILCs for fragrance compounds, thereby fostering confidence in analytical data across the industry. The principles and methodologies detailed herein are rooted in internationally recognized standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing providers, and the statistical approaches of ISO 13528.[1][2][3][4][5]
Designing a Robust Inter-laboratory Comparison for Isobornyl Butyrate
An ILC, also known as a proficiency test (PT), is a powerful tool for assessing the performance of laboratories by comparing their results on the same or similar items.[3] The design of such a study for Isobornyl butyrate must be meticulous to ensure that the results are statistically meaningful and provide a true reflection of each laboratory's competence. The framework for this ILC is guided by the principles outlined in standards such as ASTM E691, which provides a standard practice for conducting inter-laboratory studies to determine the precision of a test method.[6][7][8][9]
Key Considerations in ILC Design:
-
Test Material Homogeneity and Stability: The cornerstone of a valid ILC is the provision of identical test materials to all participating laboratories. For this study, a cosmetic cream base is spiked with a known concentration of Isobornyl butyrate. Rigorous testing must be conducted to ensure the homogeneity of the analyte within the batch and its stability under the proposed transport and storage conditions.
-
Participant Recruitment: A minimum number of participating laboratories is required to achieve statistical significance. Typically, at least eight to ten laboratories with experience in fragrance analysis would be recruited.
-
Assigned Value Determination: The "true" or assigned value of Isobornyl butyrate in the test material must be established. This can be determined through formulation (if prepared in-house) and confirmed by a reference laboratory with a well-characterized and validated analytical method.
-
Performance Evaluation: The performance of each laboratory is typically evaluated using statistical measures such as the z-score. The z-score indicates how many standard deviations a laboratory's result is from the assigned value. A common interpretation is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
-
The Analytical Workflow: A Self-Validating System
The following diagram illustrates the comprehensive workflow for the inter-laboratory comparison of Isobornyl butyrate analysis, from sample distribution to final data evaluation.
Caption: Workflow for the Isobornyl Butyrate Inter-laboratory Comparison.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following detailed protocol for the quantification of Isobornyl butyrate in a cosmetic cream matrix is designed to be robust and self-validating. While a specific validated method for Isobornyl butyrate was not found in the immediate search, this protocol is adapted from established methods for its isomer, Isobornyl acetate, and other fragrance allergens in similar matrices.[10][11] The choice of GC-MS is based on its high sensitivity and selectivity for volatile and semi-volatile organic compounds, making it the gold standard for fragrance analysis.[11][12]
Sample Preparation: Ultrasound-Assisted Extraction
The rationale for using ultrasound-assisted extraction is its efficiency in extracting analytes from a complex matrix like a cosmetic cream, ensuring a high recovery of Isobornyl butyrate.[11]
-
Step 1: Accurately weigh approximately 0.5 g of the homogenized cosmetic cream into a 15 mL polypropylene centrifuge tube.
-
Step 2: Add 5 mL of methanol containing an appropriate internal standard (e.g., d-camphor or another suitable non-interfering compound at a concentration of 10 µg/mL).
-
Step 3: Tightly cap the tube and vortex for 1 minute to ensure thorough initial mixing.
-
Step 4: Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.
-
Step 5: Centrifuge the tube at 4000 rpm for 10 minutes to separate the solid components.
-
Step 6: Carefully transfer the supernatant to a clean vial.
-
Step 7: Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are optimized for the separation and detection of Isobornyl butyrate and its isomers. A mid-polarity column is chosen to achieve good resolution of the target analyte from other potential fragrance components.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and Full Scan
-
Full Scan Range: m/z 40-400
-
SIM Ions for Isobornyl Butyrate (C₁₄H₂₄O₂): Target ions would be selected based on the fragmentation pattern of Isobornyl butyrate (e.g., characteristic ions for the isobornyl moiety and the butyrate fragment). A reference mass spectrum for the closely related isobornyl acetate shows characteristic ions that can guide this selection.[12]
-
Method Validation Parameters
For this protocol to be considered self-validating, it must be assessed for the following key performance characteristics:
-
Linearity: A calibration curve should be constructed using at least five concentration levels of Isobornyl butyrate standard solutions. A linear regression analysis should yield a coefficient of determination (R²) of ≥ 0.99.
-
Precision: The repeatability and intermediate precision should be evaluated by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be ≤ 15%.
-
Accuracy: Accuracy should be assessed through recovery studies by spiking a blank cosmetic cream matrix with known concentrations of Isobornyl butyrate. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical Inter-laboratory Comparison Data
The following table presents a hypothetical dataset from an ILC with ten participating laboratories. The assigned value for Isobornyl butyrate in the cosmetic cream is 50.0 µg/g . The standard deviation for proficiency assessment (σ) is set at 5.0 µg/g .
| Laboratory ID | Reported Value (µg/g) | z-score | Performance Assessment |
| Lab 01 | 51.2 | 0.24 | Satisfactory |
| Lab 02 | 48.5 | -0.30 | Satisfactory |
| Lab 03 | 55.8 | 1.16 | Satisfactory |
| Lab 04 | 43.1 | -1.38 | Satisfactory |
| Lab 05 | 62.5 | 2.50 | Questionable (Warning) |
| Lab 06 | 49.7 | -0.06 | Satisfactory |
| Lab 07 | 52.3 | 0.46 | Satisfactory |
| Lab 08 | 39.8 | -2.04 | Questionable (Warning) |
| Lab 09 | 58.9 | 1.78 | Satisfactory |
| Lab 10 | 68.0 | 3.60 | Unsatisfactory (Action) |
Interpretation of Results and Causality of Discrepancies
The hypothetical results indicate that the majority of laboratories performed satisfactorily. However, Labs 05, 08, and 10 returned questionable or unsatisfactory results. A thorough investigation into the potential causes of these discrepancies is a critical part of the ILC process.
Potential Sources of Analytical Variability:
-
Sample Preparation: Incomplete extraction of Isobornyl butyrate from the cream matrix can lead to lower reported values (as potentially seen in Lab 08). Conversely, issues with solvent evaporation could artificially concentrate the sample, leading to higher values.
-
Chromatographic Issues: Co-elution of Isobornyl butyrate with other matrix components or isomeric fragrance compounds can lead to inaccurate quantification. Terpene esters, like Isobornyl butyrate, can be challenging to separate from their isomers, which may have similar mass spectra.[13][14][15] This underscores the importance of a well-optimized GC temperature program and the use of high-resolution capillary columns.
-
Instrument Calibration: An improperly calibrated instrument is a common source of error. This can be due to the use of degraded standards, incorrect preparation of calibration solutions, or non-linear detector response.
-
Data Processing: Inconsistent integration of chromatographic peaks can introduce significant variability. The choice of baseline and integration parameters must be carefully controlled and consistently applied.
For the laboratories with unsatisfactory performance, a root cause analysis should be initiated. This may involve a review of their raw data, calibration records, and sample preparation procedures. The ILC provider should offer guidance and support to help these laboratories identify and rectify the sources of their analytical errors.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for an inter-laboratory comparison of Isobornyl butyrate analysis. By adhering to established standards, employing a robust and validated analytical method, and thoroughly investigating any discrepancies, the fragrance industry can ensure the reliability and comparability of analytical data.
Key Recommendations for Participating Laboratories:
-
Adherence to Protocol: Strictly follow the provided analytical protocol. Any deviations should be documented and justified.
-
Internal Quality Control: Analyze internal quality control samples alongside the ILC samples to monitor the performance of your analytical system.
-
Thorough Record Keeping: Maintain detailed records of all aspects of the analysis, from sample receipt to data reporting.
-
Proactive Investigation: If your laboratory receives a questionable or unsatisfactory result, conduct a thorough internal investigation to identify the root cause and implement corrective actions.
Ultimately, participation in well-designed ILCs is not merely a test of a laboratory's capabilities but a commitment to continuous improvement and scientific integrity. It is through such collaborative efforts that the industry can build a foundation of trust in the quality and safety of its products.
References
-
ASTM E691-99 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision. (URL: [Link])
-
ISO/IEC 17043 - The Accreditation Federation. (URL: [Link])
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: [Link])
-
Proficiency Test Provider Accreditation | ISO 17043 | ANAB. (URL: [Link])
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method - ASTM. (URL: [Link])
-
ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog. (URL: [Link])
-
Astm E691-22 | PDF | Variance | Standard Deviation - Scribd. (URL: [Link])
-
Chromatographic performance parameters for bornyl and isobornyl acetate in commercial essential oils. - ResearchGate. (URL: [Link])
-
ISO/IEC 17043:2010 Proficiency Testing. (URL: [Link])
-
Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS. (URL: [Link])
-
Terpenes Testing and Challenges of Standardization in the Cannabis Industry - LabX. (URL: [Link])
-
ISO 17043 - GSC. (URL: [Link])
-
ISO/IEC 17043: The new International Standard for proficiency testing | Request PDF - ResearchGate. (URL: [Link])
-
Challenges and Opportunities for the Analysis of Terpenes in Cannabis - ResearchGate. (URL: [Link])
-
Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. (URL: [Link])
-
Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. (URL: [Link])
-
Synthesis of C12-C18 Fatty Acid Isobornyl Esters - MDPI. (URL: [Link])
-
A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC. (URL: [Link])
-
Comparative gas chromatography‑mass spectroscopy, Fourier - Drug Development and Therapeutics. (URL: [Link])
-
Isobornyl acetate - EZGC Method Translator. (URL: [Link])
-
Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. (URL: [Link])
-
Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products - MDPI. (URL: [Link])
Sources
- 1. accredit.org [accredit.org]
- 2. Proficiency Test Provider Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 3. 17025store.com [17025store.com]
- 4. ISO 17043 - GSC [gscsal.com]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method [store.astm.org]
- 8. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method [store.astm.org]
- 9. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ez.restek.com [ez.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
Spectroscopic data comparison of synthetic vs. natural Isobornyl butyrate
Executive Summary: The Authentication Challenge
Isobornyl butyrate (CAS 58479-55-3) is a bicyclic monoterpene ester valued for its herbaceous, woody, and camphorous aroma. In pharmaceutical and flavor applications, the distinction between "Natural" (bio-sourced, enzymatically derived, or extracted) and "Synthetic" (petrochemical or chemically catalyzed) is critical for regulatory compliance (EU 1334/2008, US FDA) and therapeutic efficacy.
Standard spectroscopic methods (FT-IR, 1H-NMR) often fail to distinguish high-purity synthetic samples from natural ones because the core molecular architecture is identical. True authentication relies on detecting the "process fingerprint" —trace impurities from Wagner-Meerwein rearrangements, enantiomeric excess (chiral profile), and isotopic fractionation (
This guide provides an evidence-based framework for distinguishing these sources, synthesizing mechanistic organic chemistry with advanced spectrometric protocols.
Chemical Profile & Biosynthetic Divergence
To interpret spectroscopic data, one must understand the origin of the molecule. The spectral differences arise not from the major product, but from the pathway by-products.
The Synthetic Route (Acid-Catalyzed)
Synthetic production typically involves the coupling of camphene with butyric acid using a strong acid catalyst (e.g., sulfuric acid or Amberlyst).
-
Mechanism: Protonation of camphene
Wagner-Meerwein rearrangement Isobornyl cation Nucleophilic attack by butyric acid. -
Spectral Consequence: This carbocation mechanism is "leaky." It produces thermodynamic mixtures of exo- and endo- isomers and specific rearrangement by-products (fenchyl esters) that are absent in enzymatic pathways.
The Natural/Bio-Route (Enzymatic)
In biological systems (e.g., Valeriana officinalis or bioconversion of
-
Mechanism: GPP
Enzymatic cyclization Stereoselective esterification. -
Spectral Consequence: High enantiomeric purity and absence of "cation-scrambling" isomers.
Visualizing the Pathways (Process Fingerprint)
The following diagram illustrates why impurity profiling is the most reliable detection method.
Figure 1: Mechanistic divergence showing the origin of diagnostic impurities (red) in the synthetic pathway versus the clean enzymatic route (green).
Spectroscopic Comparison Guide
A. GC-MS: Impurity Profiling (The First Line of Defense)
Gas Chromatography-Mass Spectrometry is the primary tool for screening. You are looking for "synthetic markers"—compounds formed via the non-selective carbocation rearrangement.
| Parameter | Natural / Bio-Enzymatic | Synthetic (Chemical Catalysis) | Diagnostic Significance |
| Purity | >98% (impurities are related terpenes) | >98% (impurities are isomers) | Low |
| Fenchyl Butyrate | Absent / Trace | Present (0.1 - 1.5%) | HIGH (Critical Marker) |
| Isofenchyl Butyrate | Absent | Present (<0.5%) | High |
| Camphene/Tricyclene | Trace (precursor) | Present (degradation/unreacted) | Medium |
| Stereoisomer Ratio | High Enantiomeric Excess (ee) | Racemic or fixed exo/endo ratio | High |
B. Stable Isotope Ratio Mass Spectrometry (IRMS)
When chemical purity is identical, isotopic fingerprints reveal the carbon source.
| Isotope | Natural (C3 Plant Source) | Synthetic (Petroleum Source) | Mechanism |
| -26‰ to -28‰ | -29‰ to -32‰ | C3 plants discriminate against | |
| 100% Modern Carbon | 0% Modern Carbon | Fossil fuels have no | |
| -250‰ to -300‰ | Varies widely (-100‰ to -400‰) | Biological water uptake vs. chemical reagents. |
C. NMR Spectroscopy (1H & 13C)
Note: Basic NMR is generally insufficient for authentication unless Chiral Shift Reagents are used.
-
Natural: Shows clean signals for a single enantiomer (if extracted) or specific diastereomer.
-
Synthetic: May show "shadow peaks" of the endo isomer if the synthesis favored the exo form but wasn't 100% selective.
-
Key Shift: The C-2 proton (CH-O-CO-Pr) appears as a doublet of doublets. In mixtures, the endo proton resonates slightly upfield (~4.6 ppm) compared to the exo proton (~4.7 ppm).
Detailed Experimental Protocols
Protocol 1: Chiral GC-MS Profiling
Objective: Determine enantiomeric excess and identify rearrangement markers.
-
Sample Preparation: Dilute 50 mg of Isobornyl butyrate in 1 mL of HPLC-grade Hexane.
-
Column Selection: Cyclodextrin-based chiral column (e.g., Beta-DEX 225 or equivalent), 30m x 0.25mm x 0.25µm.
-
Injector: Split mode (1:50), 250°C.
-
Oven Program:
-
Initial: 50°C (hold 2 min).
-
Ramp A: 2°C/min to 140°C (critical for chiral separation).
-
Ramp B: 10°C/min to 230°C (hold 5 min to elute heavier esters).
-
-
MS Parameters: EI mode (70eV), Scan range 40-350 amu.
-
Data Analysis:
-
Integrate peaks for (+)-Isobornyl butyrate and (-)-Isobornyl butyrate.
-
Search specifically for Fenchyl butyrate (elutes close to isobornyl isomers; Mass spectrum features m/z 81, 95, 137).
-
Validation: Natural samples should show >95% of a single enantiomer (usually dependent on the pinene source). Synthetic will often be near 50:50 or 60:40.
-
Protocol 2: Carbon-13 IRMS Analysis
Objective: Verify botanical vs. petrochemical origin.[1]
-
Combustion Interface: Sample is injected into a high-temperature oxidation reactor (1020°C, Chromium(III) oxide/Silver cobaltous oxide catalyst).
-
Gas Separation: Water is removed via Nafion trap;
is separated from via GC column (Poraplot Q). -
Detection: Isotope Ratio Mass Spectrometer (e.g., Thermo Delta V). Faraday cups tuned to m/z 44 (
), 45 ( ), and 46 ( ). -
Calibration: Calibrate against international standards (NBS-19, IAEA-CH-6).
-
Calculation:
Where R is the ratio of .
Analytical Decision Tree
Use this logic flow to determine the status of an unknown sample.
Figure 2: Step-by-step authentication workflow.
References
-
European Commission. (2008). Regulation (EC) No 1334/2008 on flavourings and certain food ingredients with flavouring properties. Official Journal of the European Union. Link
-
Mosandl, A. (2004). Authenticity of Genuine Flavors and Fragrances. Accounts of Chemical Research. Link (Focus on enantioselective analysis).
-
Culp, R. A., & Noakes, J. E. (1992). Determination of synthetic components in flavors by deuterium/hydrogen isotopic ratios. Journal of Agricultural and Food Chemistry. Link
-
Restrepo, A., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. Chirality. Link
-
BOC Sciences. (2025). Stable Isotopes of Carbon - 12C & 13C Explained.
Sources
Safety Operating Guide
Isobornyl Butyrate: Proper Disposal and Waste Management Procedures
[1][2][3][4][5]
Part 1: Executive Summary & Core Directive
Isobornyl butyrate (CAS: 58479-55-3) is a high-boiling ester commonly used in fragrance and flavor applications. While often classified as non-hazardous under GHS for acute toxicity, its disposal requires strict adherence to environmental protocols due to its immiscibility with water and potential long-term aquatic impact.
The Core Directive: DO NOT dispose of Isobornyl butyrate down laboratory drains or municipal sinks. Despite its high flash point (>100°C), it contributes significantly to Chemical Oxygen Demand (COD) and can foul plumbing interceptors. The mandatory disposal route is thermal destruction (incineration) via a licensed chemical waste handler.
Part 2: Chemical Safety Profile & Waste Characterization
To properly classify waste, you must understand the physicochemical properties that dictate regulatory status.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value | Operational Implication |
| CAS Number | 58479-55-3 | Unique identifier for waste manifests. |
| Physical State | Liquid (Colorless to pale yellow) | Requires liquid-tight containment (HDPE/Glass). |
| Flash Point | ~110°C (230°F) | Not a D001 Ignitable Waste (FP > 60°C). |
| Water Solubility | Insoluble (<10 mg/L) | Strictly prohibited from drain disposal. |
| Specific Gravity | ~0.96 | Floats on water; complicates oil/water separation. |
| Reactivity | Stable | Compatible with general organic waste streams. |
Regulatory Classification (RCRA - USA)[6][7]
-
Listed Waste: No (Not F, K, P, or U listed).
-
Characteristic Waste: Likely Non-Hazardous unless mixed with other solvents.
-
Ignitability (D001): Negative (Flash point > 60°C).
-
Corrosivity (D002): Negative (Neutral pH).
-
Reactivity (D003): Negative.[1]
-
Toxicity (D004-D043): Negative (Standard commercial grades).
-
-
Waste Code Recommendation: If pure, label as "Non-RCRA Regulated Chemical Waste - Organic Liquid." If mixed with solvents (e.g., Ethanol, Acetone), the mixture assumes the hazard code of the solvent (e.g., D001).
Part 3: Waste Determination Logic
The following decision matrix illustrates the logical flow for characterizing Isobornyl butyrate waste streams to ensure compliance.
Figure 1: Decision logic for classifying Isobornyl butyrate waste under US RCRA guidelines.
Part 4: Operational Disposal Procedures
Scenario A: Routine Laboratory Disposal (Small Scale)
Context: Disposal of reaction byproducts, expired reagents, or analytical samples (< 5 Liters).
-
Segregation:
-
Do not mix with oxidizers (e.g., Nitric acid, Peroxides).
-
Can be co-mingled with other non-halogenated organic solvents (e.g., waste ethanol, ethyl acetate) if the waste stream is destined for fuel blending.
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or amber glass containers.
-
Ensure the cap has a chemically resistant liner (PTFE).
-
-
Labeling:
-
Label clearly: "Chemical Waste - Isobornyl Butyrate" .
-
List constituents by percentage (e.g., "90% Isobornyl Butyrate, 10% Ethanol").
-
Check "Combustible" if pure, or "Flammable" if mixed with low-flashpoint solvents.
-
-
Storage:
-
Store in a cool, well-ventilated Satellite Accumulation Area (SAA).
-
Keep container closed at all times except when adding waste.
-
Scenario B: Accidental Spill Management
Context: Spills pose slip hazards and environmental risks.[2] Immediate containment is required.[3]
Spill Response Workflow:
Figure 2: Emergency response workflow for Isobornyl butyrate spills.
Detailed Spill Protocol:
-
Ventilation: Although vapor pressure is low, ensure area is ventilated to prevent odor buildup.
-
Absorbent Selection: Use inert materials like vermiculite, bentonite clay, or commercial "oil-only" pads. Do not use combustible materials (sawdust) if mixed with flammable solvents.
-
Cleaning: After removing the bulk material, wash the surface with a detergent solution (surfactant) to emulsify the remaining oily residue. Collect this rinse water as chemical waste; do not flush to sewer .
Part 5: Scientific Rationale for Disposal Method
Why do we incinerate Isobornyl butyrate?
-
Immiscibility & Plumbing Risks: Isobornyl butyrate has a solubility of <10 mg/L. If poured down a sink, it will phase-separate, floating on top of the water in P-traps and interceptors. Over time, this layer can polymerize or attract other lipophilic debris, causing blockages.
-
Biological Oxygen Demand (BOD): As an organic ester, its degradation requires significant oxygen. Releasing it into wastewater treatment plants places an unmeasured load on biological digesters, potentially disrupting the bacterial balance used to treat municipal water.
-
Fuel Blending Efficiency: With a high calorific value (approx. 30-35 MJ/kg), Isobornyl butyrate is an excellent candidate for fuel blending . Licensed facilities blend this waste with other high-BTU solvents to fuel cement kilns, recovering energy while destroying the chemical.
References
-
The Good Scents Company. (n.d.). Isobornyl butyrate - Physical Properties and Safety. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[4] Retrieved October 26, 2025, from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Isobornyl butyrate Mass Spectrum and Properties. NIST Chemistry WebBook. Retrieved October 26, 2025, from [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
